GNE-616
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23F4N5O3S |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
InChI Key |
XQUOWYVEKSXNET-RYGJVYDSSA-N |
SMILES |
C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |
Isomeric SMILES |
C1CN([C@H](C[C@H]1C(F)(F)F)C2=CC=CC=N2)[C@H]3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |
Canonical SMILES |
C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-616; GNE616; GNE 616; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GNE-616, a potent and subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Understanding the precise selectivity of compounds like this compound is paramount for predicting their therapeutic efficacy and potential side-effect profiles.
Quantitative Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the human Nav1.7 (hNav1.7) channel over other sodium channel subtypes. This high degree of selectivity is crucial for minimizing off-target effects, particularly those related to cardiac (Nav1.5) and central nervous system (other Nav subtypes) function. The inhibitory activity and selectivity of this compound have been quantified using various electrophysiological and binding assays.
Table 1: Inhibitory Potency of this compound on hNav1.7
| Parameter | Value (nM) |
| Ki | 0.79[1] |
| Kd | 0.38[1] |
Table 2: Selectivity of this compound against other human Nav subtypes
| Nav Subtype | Fold Selectivity vs. hNav1.7 | Kd (nM) |
| hNav1.1 | >2500[1] | >1000[1] |
| hNav1.2 | 31[1] | - |
| hNav1.3 | >2500[1] | >1000[1] |
| hNav1.4 | >2500[1] | >1000[1] |
| hNav1.5 | >2500[1] | >1000[1] |
| hNav1.6 | 73[1] | - |
Experimental Protocols
The determination of the Nav1.7 selectivity profile of this compound relies on robust electrophysiological techniques, primarily the whole-cell patch-clamp assay. The following is a representative protocol based on established methodologies for assessing Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on ionic currents mediated by hNav1.7 and other Nav subtypes expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
Cell Culture:
-
Cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics for selection.
Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
Voltage-Clamp Protocol:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To elicit Nav currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
To assess the voltage-dependence of activation, a series of depolarizing steps from -80 mV to +40 mV in 5 mV increments are applied from the holding potential.
-
To determine the voltage-dependence of steady-state fast inactivation, a series of 500 ms prepulses ranging from -140 mV to 0 mV are applied, followed by a test pulse to -10 mV.
-
Compound application is achieved by perfusion of the external solution containing the desired concentration of this compound.
-
The inhibitory effect of this compound is quantified by measuring the reduction in the peak inward sodium current after compound application compared to the baseline current.
-
Concentration-response curves are generated by applying a range of this compound concentrations, and the IC50 value is determined by fitting the data to a Hill equation.
Signaling Pathway and Mechanism of Action
Nav1.7 channels are densely expressed in peripheral nociceptive neurons (pain-sensing nerve cells) and play a critical role in the initial phase of action potential generation. They act as signal amplifiers for subthreshold stimuli, bringing the neuron to the threshold required to fire an action potential and transmit a pain signal to the central nervous system.
Caption: Mechanism of Action of this compound in Pain Signaling.
The diagram above illustrates the pivotal role of Nav1.7 in the pain signaling cascade. Noxious stimuli lead to a subthreshold depolarization of the nociceptive neuron membrane. This depolarization is amplified by the opening of Nav1.7 channels, allowing an influx of sodium ions that further depolarizes the membrane to the threshold for action potential generation. The action potential then propagates along the neuron, transmitting the pain signal to the central nervous system. This compound exerts its analgesic effect by selectively binding to and inhibiting the Nav1.7 channel, thereby preventing the amplification of subthreshold stimuli and the subsequent generation of action potentials.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity profile of a compound like this compound involves a systematic workflow to ensure accurate and reproducible data.
Caption: Experimental Workflow for this compound Selectivity Profiling.
This workflow begins with the primary screening of the compound on the target channel, hNav1.7, typically using a high-throughput automated patch-clamp system. Compounds that show significant activity proceed to secondary screening against a panel of other Nav subtypes to determine their selectivity. The data from these assays are then analyzed to calculate IC50 values and fold-selectivity. Optional tertiary screens may be conducted to assess activity against other critical off-target ion channels, such as hERG, to evaluate potential cardiotoxicity. The culmination of this process is the generation of a comprehensive selectivity profile report.
References
GNE-616: A Technical Guide to a Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GNE-616, a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7. This compound has emerged as a significant tool for researchers investigating the role of Nav1.7 in pain signaling pathways and as a promising scaffold for the development of novel analgesics. This guide details its chemical structure, physicochemical and biological properties, and the experimental protocols utilized in its characterization.
Chemical Structure and Properties
This compound is a chromane arylsulfonamide derivative with a complex stereochemistry that is crucial for its high affinity and selectivity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | N-(pyrimidin-4-yl)-8-((2S,5R)-2-(pyridin-3-yl)-5-(trifluoromethyl)piperidin-1-yl)-7-fluoro-3,4-dihydro-2H-chromene-5-sulfonamide |
| CAS Number | 2349371-81-7[1][2] |
| Molecular Formula | C24H23F4N5O3S[1][2] |
| Molecular Weight | 537.53 g/mol [1][2] |
| SMILES | O=S(C1=C(F)C=C2--INVALID-LINK--C--INVALID-LINK--(F)F)CC3">C@@HCCOC2=C1)(NC5=NC=NC=C5)=O[1][2] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the human Nav1.7 channel, demonstrating sub-nanomolar affinity. Its selectivity for Nav1.7 over other sodium channel isoforms is a key characteristic, minimizing the potential for off-target effects.
Table 2: Biological Activity of this compound
| Parameter | Target | Value |
| Ki | hNav1.7 | 0.79 nM[1][2] |
| Kd | hNav1.7 | 0.38 nM[1][2] |
| Selectivity (Kd) | hNav1.2 | 31-fold[1] |
| hNav1.6 | 73-fold[1] | |
| hNav1.1, hNav1.3, hNav1.4, hNav1.5 | >2500-fold[1] | |
| In Vivo Efficacy (EC50) | Inherited Erythromelalgia (IEM) Mouse Model | 740 nM (total plasma concentration)[1] |
| Inherited Erythromelalgia (IEM) Mouse Model | 9.6 nM (unbound plasma concentration)[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on Nav1.7, a key channel in the propagation of pain signals in nociceptive neurons. By blocking this channel, this compound effectively dampens the transmission of pain signals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthesis, please refer to the supporting information of McKerrall et al., J. Med. Chem. 2019, 62, 8, 4091–4109.
Electrophysiology: Whole-Cell Voltage-Clamp Assay
Objective: To determine the potency and selectivity of this compound on human Nav channels.
-
Cell Lines: HEK293 cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7.
-
Recording Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
-
Recording Solution (Intracellular): 130 mM CsF, 10 mM NaCl, 5 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing test pulse to 0 mV for 20 ms is applied to elicit a sodium current.
-
Compound inhibition is assessed by measuring the peak inward current in the presence of varying concentrations of this compound.
-
For state-dependence analysis, the holding potential is varied.
-
-
Data Analysis: IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamics: Inherited Erythromelalgia (IEM) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.
-
Animal Model: Transgenic mice expressing the human Nav1.7-L858F mutation, which leads to a heat-induced pain phenotype.
-
Experimental Procedure:
-
Mice are orally administered this compound or vehicle.
-
At various time points post-dosing, mice are placed on a hot plate at a specified temperature (e.g., 50°C).
-
The latency to a pain response (e.g., paw licking, jumping) is measured.
-
Blood samples are collected to determine the plasma concentration of this compound.
-
-
Data Analysis: The EC50 is calculated by correlating the plasma concentration of this compound with the reversal of the pain phenotype.
Conclusion
This compound is a highly valuable research tool for the study of Nav1.7 and its role in pain. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, underscore its potential as a lead compound for the development of novel, non-opioid analgesics. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
GNE-616 Target Engagement Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement studies for GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the human Nav1.7 channel.
Table 1: Binding Affinity and Inhibition Constants of this compound for Human Nav1.7
| Parameter | Value | Description |
| Ki | 0.79 nM | Inhibitor constant, representing the concentration of this compound required to produce half-maximum inhibition. |
| Kd | 0.38 nM | Dissociation constant, indicating the affinity of this compound for the Nav1.7 channel. |
Table 2: Selectivity of this compound for Human Sodium Channel Subtypes
| Channel Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) |
| hNav1.7 | 0.38 | - |
| hNav1.1 | >1000 | >2632 |
| hNav1.2 | 12 | 32 |
| hNav1.3 | >1000 | >2632 |
| hNav1.4 | >1000 | >2632 |
| hNav1.5 | >1000 | >2632 |
| hNav1.6 | 29 | 76 |
Table 3: In Vivo Efficacy of this compound in a Preclinical Model
| Model | Parameter | Value |
| Inherited Erythromelalgia (IEM) | EC50 | 740 nM |
| EC50,u | 9.6 nM |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the target engagement of this compound are provided below.
Radioligand Binding Assay for Ki and Kd Determination
This assay is used to determine the binding affinity of this compound for the Nav1.7 channel.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Radioligand: [³H]-Saxitoxin or another suitable Nav1.7-specific radioligand.
-
Binding buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
This compound stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Harvest HEK293-hNav1.7 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For saturation binding experiments to determine Kd, use increasing concentrations of the radioligand. For competition binding experiments to determine Ki, use a fixed concentration of radioligand and a range of this compound concentrations.
-
Incubation: Incubate the reaction plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Ki values. For competition assays, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.[1][2][3][4][5]
Electrophysiology (Patch-Clamp) Assay for Functional Inhibition
This assay measures the functional inhibition of Nav1.7 channels by this compound.
Materials:
-
HEK293 cells stably expressing the human Nav1.7 channel.
-
External solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3.
-
Internal solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES, pH 7.3.
-
This compound stock solution in DMSO.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: Mount the coverslip in the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Hold the cell at a holding potential of -120 mV. Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV) for a short duration (e.g., 20 ms).
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record the sodium currents before and after the application of this compound.
-
Data Analysis: Measure the peak inward current at each this compound concentration. Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[2][6][7][8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing Nav1.7 (e.g., HEK293-hNav1.7 or a relevant neuronal cell line).
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40).
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
Antibody specific for Nav1.7.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble Nav1.7 in each sample using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Nav1.7 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating the cells at a single temperature and varying the concentration of this compound to determine the EC50 for target engagement.[9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound target engagement.
Caption: this compound inhibits Nav1.7, blocking pain signal propagation.
Caption: Workflow for this compound target engagement confirmation.
Caption: Logical flow from this compound binding to analgesia.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: GNE-616 - A Selective Nav1.7 Inhibitor
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of GNE-616 and KZR-616 (Zetomipzomib)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound and a more comprehensive analysis of KZR-616 (Zetomipzomib). Initial research indicates a significant disparity in the volume of publicly available information for these two compounds. While this compound is identified as a Nav1.7 inhibitor, the data is limited. In contrast, KZR-616, a selective immunoproteasome inhibitor, has a substantial body of preclinical and clinical data. This document is structured to present the available information on this compound, followed by an in-depth exploration of KZR-616, which may be the intended compound of interest given the similarity in designation.
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a target for the treatment of chronic pain.[1][2][3] The available data is primarily focused on its binding affinity and selectivity.
Pharmacodynamics: Quantitative Data
The following table summarizes the known binding affinities and potency of this compound.
| Parameter | Value | Target/Model | Notes |
| Ki | 0.79 nM | hNav1.7 | Inhibition constant.[2] |
| Kd | 0.38 nM | hNav1.7 | Dissociation constant.[1][2][3] |
| Kd | 12 nM | hNav1.2 | Demonstrates 31-fold selectivity over hNav1.7.[2] |
| Kd | 29 nM | hNav1.6 | Demonstrates 73-fold selectivity over hNav1.7.[2] |
| Kd | >1000 nM | hNav1.1, hNav1.3, hNav1.4, hNav1.5 | Exhibits over 2500-fold selectivity against these subtypes.[1][2] |
| EC50 | 740 nM | Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model | Total concentration.[1][2] |
| EC50,u | 9.6 nM | Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model | Unbound concentration.[1][2] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the determination of the above parameters and diagrams of associated signaling pathways for this compound are not available in the public domain based on the conducted search.
Part 2: KZR-616 (Zetomipzomib) - A Selective Immunoproteasome Inhibitor
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, which is being investigated for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[4][5]
Pharmacokinetics
KZR-616 has been studied in both animal models and human clinical trials, demonstrating rapid absorption and clearance.[6][7]
Table 1: Summary of KZR-616 Pharmacokinetic Studies
| Species | Study Type | Dosing | Pharmacokinetic Parameters Measured | Key Observations |
| Rats | Preclinical Toxicology | 1.5 and 3 mg/kg SC | Toxicokinetics on Days 1, 22, and 85.[7] | Characterized exposure in long-term dosing studies. |
| Monkeys | Preclinical Toxicology | 1, 2, and 4 mg/kg SC | Toxicokinetics on Days 1, 183, and 267.[7] | Characterized exposure in long-term dosing studies. |
| Healthy Volunteers | Phase 1 (SAD) | 7.5, 15, 30, 45, 60 mg SC | Plasma concentrations over time. | The pharmacokinetic profile showed rapid absorption and clearance.[4][6] |
| SLE Patients | Phase 1b/2 (MISSION Study) | 30, 45, 60, 75 mg SC weekly | Cmax, Tmax, AUC from predose to 8 hours post-dose at Week 5.[8] | Pharmacokinetic parameters were assessed during repeat dosing. |
SC: Subcutaneous; SAD: Single Ascending Dose; SLE: Systemic Lupus Erythematosus; Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Pharmacodynamics
KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, leading to broad immunomodulatory effects.[5]
Table 2: Summary of KZR-616 Pharmacodynamic Effects
| Effect | Model System | Key Findings |
| Immunoproteasome Inhibition | Human & Mouse cells | Selectively inhibits LMP7 (IC50: 39/57 nM for h/m) and LMP2 (IC50: 131/179 nM for h/m).[5] |
| Cytokine Production | Human PBMCs | Blocked the production of over 30 pro-inflammatory cytokines upon stimulation.[4] |
| T-cell Differentiation | Human naïve CD4+ T-cells | Inhibited the polarization of T helper (Th) 1 and Th17 cells.[4] |
| B-cell Differentiation | Human B-cells | Blocked the formation of plasmablasts.[4] |
| Disease Activity in vivo | NZB/W F1 mouse model of lupus | Treatment resulted in a complete and durable resolution of proteinuria.[4] |
| Clinical Efficacy | Patients with Lupus Nephritis | A significant proportion of patients achieved a ≥50% reduction in urine protein to creatinine ratio (UPCR).[9][10] |
IC50: Half-maximal inhibitory concentration; h/m: human/mouse; PBMCs: Peripheral blood mononuclear cells.
Experimental Protocols
Proteasome Active Site Occupancy Assay
-
Objective: To measure the specific inhibition of immunoproteasome subunits.
-
Methodology: Human PBMCs from healthy volunteers were incubated with KZR-616 for 1 hour. The specific activity of the proteasome subunits was then analyzed using ProCISE and normalized to a DMSO vehicle control.[4]
In Vitro Cytokine Release Assay
-
Objective: To determine the effect of KZR-616 on inflammatory cytokine production.
-
Methodology: Human PBMCs were pre-treated with 500 nM KZR-616 for 1 hour, followed by stimulation with lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies for 24 hours. Cytokine levels in the cell culture supernatant were then quantified.[4]
T Helper Cell Polarization Assay
-
Objective: To evaluate the impact of KZR-616 on T-cell differentiation.
-
Methodology: Naïve human CD4+ T-cells were pulsed with 250 nM KZR-616 for 1 hour prior to stimulation under polarizing conditions for Th1, Th2, Th17, and Treg differentiation. The resulting cell populations were analyzed for intracellular cytokines and the transcription factor FoxP3.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of KZR-616 (Zetomipzomib)
Caption: KZR-616 inhibits the immunoproteasome, leading to reduced cytokine production and altered immune cell differentiation.
Experimental Workflow for a Phase 2 Clinical Trial of KZR-616 in Lupus Nephritis
Caption: A typical workflow for a clinical trial evaluating the efficacy and safety of KZR-616 in patients with lupus nephritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. kezarlifesciences.com [kezarlifesciences.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. POS1128 ZETOMIPZOMIB (KZR-616) TREATMENT RESULTS IN CLINICALLY MEANINGFUL RENAL RESPONSES IN PATIENTS WITH LUPUS NEPHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
GNE-616: A Potent and Selective Nav1.7 Inhibitor for Chronic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics for chronic pain. Genetic studies in humans have unequivocally demonstrated that gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes such as inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain[1][2]. This strong genetic validation has spurred significant efforts to discover and develop selective Nav1.7 inhibitors. GNE-616 is a novel, highly potent, and subtype-selective Nav1.7 inhibitor that has shown promising preclinical activity in a genetically validated mouse model of chronic pain[3]. This technical guide provides a comprehensive overview of the role of this compound in chronic pain models, detailing its mechanism of action, in vivo efficacy, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and In Vitro Profile
This compound is a chromane arylsulfonamide that acts as a potent inhibitor of the human Nav1.7 channel. Its mechanism involves state-dependent binding to the channel, effectively blocking the influx of sodium ions that is crucial for the initiation and propagation of action potentials in nociceptive neurons[4][5].
Potency and Selectivity
This compound exhibits exceptional potency against human Nav1.7 (hNav1.7) and a high degree of selectivity over other sodium channel subtypes, which is critical for minimizing off-target effects. The in vitro profiling of this compound has established its affinity and selectivity profile as summarized in the table below.
| Target | Assay | Value | Selectivity vs. hNav1.7 |
| hNav1.7 | Ki | 0.79 nM | - |
| hNav1.7 | Kd | 0.38 nM | - |
| hNav1.2 | Kd | 12 nM | 31-fold |
| hNav1.6 | Kd | 29 nM | 73-fold |
| hNav1.1 | Kd | >1000 nM | >2500-fold |
| hNav1.3 | Kd | >1000 nM | >2500-fold |
| hNav1.4 | Kd | >1000 nM | >2500-fold |
| hNav1.5 | Kd | >1000 nM | >2500-fold |
| Data sourced from MedChemExpress and GlpBio.[3][6] |
In Vivo Efficacy in a Chronic Pain Model
The analgesic potential of this compound was evaluated in a genetically validated mouse model of inherited erythromelalgia (IEM). This model utilizes a gain-of-function mutation in Nav1.7, making it a highly relevant system for assessing the efficacy of Nav1.7 inhibitors.
Inherited Erythromelalgia (IEM) Aconitine Model
In this model, mice expressing a human Nav1.7 mutation associated with IEM are challenged with a low dose of aconitine, a Nav1.7 activator, which induces nociceptive behaviors. The ability of this compound to reverse these behaviors demonstrates its target engagement and analgesic effect in a Nav1.7-dependent pain state.
| Model | Parameter | Value |
| IEM Aconitine Mouse Model | EC50 (Total Plasma Concentration) | 740 nM |
| IEM Aconitine Mouse Model | EC50,u (Unbound Plasma Concentration) | 9.6 nM |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of this compound on human voltage-gated sodium channel subtypes.
Methodology:
-
Cell Lines: Use HEK-293 cells stably expressing the human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7 channels.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To assess state-dependence, various depolarizing voltage steps are used to elicit channel opening and inactivation.
-
Compound Application: this compound is perfused at increasing concentrations to determine the concentration-response relationship.
-
Data Analysis: The inhibitory constant (Ki) and dissociation constant (Kd) are calculated by fitting the concentration-response data to the appropriate pharmacological models.
Inherited Erythromelalgia (IEM) Aconitine-Induced Pain Model
Objective: To evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.
Methodology:
-
Animal Model: Utilize transgenic mice expressing a gain-of-function human Nav1.7 mutation.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Induction of Nociception: A low, non-nociceptive dose of aconitine is injected into the hind paw to activate the mutant Nav1.7 channels and induce pain-like behaviors.
-
Behavioral Assessment: Nociceptive behaviors, such as paw licking, flinching, and guarding, are quantified over a specific time course.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected at different time points to determine the concentration of this compound. The relationship between the plasma concentration and the reduction in nociceptive behaviors is modeled to calculate the EC50 (the effective concentration to produce 50% of the maximal effect).
Signaling Pathways and Visualizations
The analgesic effect of this compound is mediated by its direct inhibition of the Nav1.7 channel in peripheral nociceptive neurons. This action prevents the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
The experimental workflow for evaluating this compound in the IEM model involves several key steps, from drug administration to behavioral assessment and data analysis.
Conclusion
This compound represents a significant advancement in the pursuit of selective Nav1.7 inhibitors for the treatment of chronic pain. Its high potency and selectivity, coupled with demonstrated efficacy in a genetically validated preclinical model of chronic pain, underscore its potential as a therapeutic candidate. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further investigation and development. This technical guide serves as a resource for researchers and drug development professionals interested in the role of this compound and the broader field of Nav1.7-targeted analgesics.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of GNE-616: A Selective Nav1.7 Inhibitor for Chronic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target for the treatment of chronic pain. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans. Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes such as inherited erythromelalgia (IEM). This strong human genetic evidence has positioned Nav1.7 as a high-priority target for the development of novel analgesics.
This compound emerged from a structure- and ligand-based drug discovery program aimed at identifying potent, selective, and orally bioavailable Nav1.7 inhibitors. It is a chromane arylsulfonamide that demonstrates nanomolar potency for human Nav1.7 and significant selectivity over other Nav channel subtypes, thereby minimizing the potential for off-target side effects.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of the human Nav1.7 channel. Its in vitro potency and selectivity have been characterized using various electrophysiological and binding assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 0.79 nM | Radioligand Binding | [1] |
| Kd | Human | 0.38 nM | Radioligand Binding | [1] |
| Nav1.7 Kd | Human | 0.38 nM | Radioligand Binding | [1] |
| Nav1.2 Kd | Human | 12 nM | Radioligand Binding | [1] |
| Nav1.6 Kd | Human | 29 nM | Radioligand Binding | [1] |
| Nav1.1, 1.3, 1.4, 1.5 Kd | Human | >1000 nM | Radioligand Binding | [1] |
| Selectivity (Nav1.2) | - | 31-fold | - | [1] |
| Selectivity (Nav1.6) | - | 73-fold | - | [1] |
| Selectivity (Nav1.1, 1.3, 1.4, 1.5) | - | >2500-fold | - | [1] |
Synthesis of this compound
The chemical structure of this compound is (R)-N-(pyrimidin-2-yl)-6-((3S,4R)-3-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-3,4-dihydro-2H-chromene-8-sulfonamide. The synthesis of this compound is a multi-step process that involves the construction of the chromane core, followed by the introduction of the arylsulfonamide and the chiral piperidine moiety. While the detailed, step-by-step synthesis protocol from the primary literature is not publicly available, a plausible synthetic route can be conceptualized based on related chromane arylsulfonamide inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the characterization of this compound.
Electrophysiology
Objective: To determine the inhibitory potency of this compound on human Nav1.7 and other Nav channel subtypes.
Methodology: Whole-cell voltage-clamp recordings are performed on HEK293 cells stably expressing the human Nav channel of interest. An automated patch-clamp system (e.g., IonWorks Barracuda or Patchliner) is typically used for high-throughput screening.
-
Cell Culture: HEK293 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav currents are elicited by a 20 ms depolarization step to 0 mV. To assess state-dependence, the holding potential can be varied.
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and Kd) of this compound to the human Nav1.7 channel.
Methodology: A competitive radioligand binding assay is performed using membrane preparations from cells expressing the target channel and a radiolabeled ligand that binds to the same site.
-
Membrane Preparation: HEK293 cells expressing hNav1.7 are harvested and homogenized in a lysis buffer. The cell membranes are isolated by centrifugation and stored at -80°C.
-
Radioligand: [3H]-Saxitoxin is a commonly used radioligand for Nav channels.
-
Assay Protocol:
-
Membrane preparations are incubated with a fixed concentration of [3H]-Saxitoxin and varying concentrations of this compound in a binding buffer.
-
The reaction is incubated to equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical species to assess its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME).
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | IV | 1 | - | - | - | - |
| PO | 3 | - | - | - | - | |
| Rat | IV | 1 | - | - | - | - |
| PO | 3 | - | - | - | - | |
| Dog | IV | 0.5 | - | - | - | - |
| PO | 1 | - | - | - | - |
Note: Specific values for pharmacokinetic parameters are not available in the public domain and would be found in the primary publication's supplementary data.
Pharmacokinetic Analysis Protocol
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intravenously (IV) via the tail vein and orally (PO) by gavage.
-
Sample Collection: Blood samples are collected at various time points post-dosing into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
In Vivo Efficacy
The analgesic efficacy of this compound has been demonstrated in a preclinical model of inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.
Table 3: In Vivo Efficacy of this compound
| Model | Endpoint | EC50 | EC50,u | Reference |
| Inherited Erythromelalgia (IEM) Mouse Model | Reversal of thermal hyperalgesia | 740 nM | 9.6 nM | [1] |
In Vivo Efficacy Protocol
-
Animal Model: A knock-in mouse model expressing a human Nav1.7 mutation that causes IEM is used. These mice exhibit thermal hyperalgesia.
-
Behavioral Assay: The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source.
-
Study Design:
-
Baseline thermal sensitivity is established for each mouse.
-
This compound is administered orally at various doses.
-
Paw withdrawal latencies are measured at different time points after dosing.
-
The antinociceptive effect is calculated as the percent reversal of thermal hyperalgesia.
-
-
Data Analysis: The EC50 (the concentration required to achieve 50% of the maximal effect) is determined by plotting the dose-response curve. The unbound EC50 (EC50,u) is calculated by correcting for plasma protein binding.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of Nav1.7 that has demonstrated efficacy in a genetically validated preclinical model of pain. Its discovery and preclinical development highlight the potential of targeting Nav1.7 for the treatment of chronic pain. The data presented in this guide provide a comprehensive overview of the key characteristics of this compound for the scientific and drug development community. Further investigation into its safety and efficacy in clinical trials will be crucial to determine its therapeutic potential in humans.
References
GNE-616: A Technical Guide to its Binding Affinity with Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, and its selective inhibition is a promising therapeutic strategy. This technical guide provides an in-depth overview of the binding affinity of this compound to sodium channels, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Binding Affinity of this compound to Sodium Channel Subtypes
This compound exhibits high affinity for the human Nav1.7 channel, with a reported inhibitory constant (Ki) of 0.79 nM and a dissociation constant (Kd) of 0.38 nM.[1] Its selectivity for Nav1.7 over other sodium channel subtypes is a key feature, minimizing the potential for off-target effects.
| Sodium Channel Subtype | Binding Affinity (Kd, nM) | Selectivity vs. hNav1.7 (-fold) | Reference |
| hNav1.7 | 0.38 | - | [1] |
| hNav1.1 | >1000 | >2500 | [1] |
| hNav1.2 | 12 | 31 | |
| hNav1.3 | >1000 | >2500 | [1] |
| hNav1.4 | >1000 | >2500 | [1] |
| hNav1.5 | >1000 | >2500 | [1] |
| hNav1.6 | 29 | 73 |
Experimental Protocols
The binding affinity and selectivity of this compound have been determined using various biophysical and electrophysiological assays. The following are detailed descriptions of the key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the ion flow through sodium channels in the cell membrane of a single neuron, allowing for the functional assessment of channel inhibition.
Objective: To determine the concentration-dependent inhibition of sodium channel currents by this compound.
Materials:
-
HEK293 cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7).
-
Patch pipettes with a resistance of 8-12 MΩ.
-
External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with CsOH.
-
Internal Solution (in mM): 60 CsCl, 70 Cs Aspartate, 11 EGTA, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 Na2-ATP, pH 7.2 with CsOH.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293 cells expressing the target sodium channel on glass coverslips.
-
Identify transfected cells for recording, for example, by using anti-CD8 beads if co-transfected with a CD8 marker.
-
Prepare patch pipettes and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline sodium currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV and applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 100 ms) to elicit channel opening.
-
Perfuse the cell with the external solution containing varying concentrations of this compound.
-
Record sodium currents at each concentration of this compound after allowing for sufficient time for the compound to equilibrate and bind to the channels.
-
Analyze the data to determine the concentration of this compound that causes 50% inhibition of the sodium current (IC50).
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the sodium channel, and the displacement of this ligand by a test compound like this compound allows for the determination of its binding affinity.
Objective: To determine the inhibitory constant (Ki) of this compound for the sodium channel.
Materials:
-
Cell membranes prepared from cells expressing the sodium channel of interest.
-
Radioligand specific for the target sodium channel (e.g., [³H]-Saxitoxin).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the target sodium channel.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that displaces 50% of the radioligand (IC50).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action
This compound acts as a state-independent inhibitor of Nav1.7, meaning it can bind to the channel in its resting, open, or inactivated states. By binding to the channel, this compound physically obstructs the pore, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons. This blockade of sodium influx in nociceptive neurons is the basis for its analgesic effect.
Conclusion
This compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Nav1.7-targeted analgesics. The detailed methodologies for electrophysiology and radioligand binding assays will facilitate the replication and extension of these findings, while the visual representations offer a clear understanding of the experimental workflows and the compound's mechanism of action. Further investigation into the structural basis of this compound's interaction with Nav1.7 will be crucial for the development of next-generation pain therapeutics.
References
In Vitro Characterization of GNE-616: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of chronic pain. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented is compiled from publicly available resources and is intended to serve as a technical guide for researchers in the field of pain therapeutics and ion channel drug discovery.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been assessed through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different Nav channel subtypes.
Table 1: Binding Affinity of this compound for Human Nav1.7
| Parameter | Value (nM) |
| Ki | 0.79 |
| Kd | 0.38 |
Table 2: Selectivity of this compound Against Other Human Nav Channel Subtypes
| Nav Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 12 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 29 | 73 |
Table 3: Cellular Activity of this compound
| Assay | Cell Line/Model | Parameter | Value (nM) |
| Inherited Erythromelalgia (IEM) PK/PD Model | Not Specified | EC50 | 740 |
| Inherited Erythromelalgia (IEM) PK/PD Model | Not Specified | EC50,u | 9.6 |
Table 4: Effect of Site-Directed Mutagenesis on this compound Binding to hNav1.7
| Mutation | Kd (nM ± SD) |
| Y1537S/W1538A | 170 ± 67 |
| V1541A | 3.9 ± 1.1 |
| Y1537S/W1538A/V1541A | 790 ± 350 |
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro characterization of this compound. It is important to note that specific parameters may vary between laboratories, and for precise replication, consulting the primary literature, specifically McKerrall SJ, et al. J Med Chem. 2019;62(8):4091-4109, is recommended.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki and Kd values) of a compound for its target receptor.
Objective: To quantify the affinity of this compound for the Nav1.7 channel.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human Nav channel of interest (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: A fixed concentration of a suitable radioligand that binds to the Nav1.7 channel is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology Assays (Patch-Clamp)
Whole-cell patch-clamp electrophysiology is employed to measure the functional inhibition of Nav channels by this compound.
Objective: To determine the potency and mechanism of this compound inhibition on Nav channel currents.
General Protocol:
-
Cell Culture: Cells stably expressing the Nav channel of interest are cultured on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an internal solution.
-
Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The cell is voltage-clamped at a holding potential where the Nav channels are in a closed state. A series of voltage steps are then applied to elicit channel opening and inactivation.
-
Compound Application: this compound is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-dependent inhibition of the peak current by this compound. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Fluorescence-Based Cellular Assays (e.g., FLIPR)
Fluorescence-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), can be used to measure changes in membrane potential or intracellular ion concentrations as a functional readout of Nav channel activity.
Objective: To assess the functional potency of this compound in a cellular context in a high-throughput format.
General Protocol:
-
Cell Plating: Cells expressing the Nav channel of interest are plated in a multi-well plate (e.g., 96-well or 384-well).
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Channel Activation: A stimulus (e.g., a depolarizing agent like veratridine or a high concentration of potassium) is added to activate the Nav channels.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well before and after the addition of the stimulus.
-
Data Analysis: The inhibition of the fluorescence signal by this compound is quantified, and the EC50 value is determined from the concentration-response curve.
Mechanism of Action and Visualization
This compound is an arylsulfonamide that acts as a state-dependent inhibitor of Nav1.7. It selectively binds to the fourth voltage-sensing domain (VSD4) of the channel. This binding stabilizes the VSD4 in its inactivated state, thereby preventing the channel from opening in response to membrane depolarization. The high selectivity of this compound for Nav1.7 over other Nav subtypes is attributed to specific amino acid residues within the VSD4 binding pocket.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the general workflows of the key experimental assays.
Caption: Proposed mechanism of action of this compound on the Nav1.7 channel.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a whole-cell patch-clamp electrophysiology experiment.
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action, involving the stabilization of the inactivated state of the channel through binding to the VSD4, provides a strong rationale for its development as a potential therapeutic for chronic pain. The data and methodologies presented in this guide offer a foundational understanding for researchers working on Nav1.7 inhibitors and related drug discovery programs. For further detailed information, direct consultation of the primary scientific literature is highly recommended.
Preclinical Data on GNE-616: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data for GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological profile.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, focusing on its in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Species | Value (nM) | Reference |
| Ki (hNav1.7) | Human | 0.79 | [1][2][3][4] |
| Kd (hNav1.7) | Human | 0.38 | [1][2][3][4] |
Table 2: Selectivity Profile of this compound against other Human Nav Channels
| Channel | Kd (nM) | Selectivity Fold (vs. hNav1.7 Kd) | Reference |
| hNav1.1 | >1000 | >2500 | [1][2] |
| hNav1.2 | 12 | 31 | [1][2] |
| hNav1.3 | >1000 | >2500 | [1][2] |
| hNav1.4 | >1000 | >2500 | [1][2] |
| hNav1.5 | >1000 | >2500 | [1][2] |
| hNav1.6 | 29 | 73 | [1][2] |
Table 3: Cellular and In Vivo Model Activity of this compound
| Assay/Model | Parameter | Value (nM) | Reference |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 | [1] |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 | [1] |
Table 4: Site-Directed Mutagenesis and this compound Binding
| hNav1.7 Mutant | Kd (nM) | Reference |
| Y1537S/W1538A | 170 ± 67 | [1][4] |
| V1541A | 3.9 ± 1.1 | [1][4] |
| Y1537S/W1538A/V1541A | 790 ± 350 | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature describing this compound.
Radioligand Binding Assays (for Ki and Kd determination)
The affinity of this compound for Nav1.7 and other sodium channel subtypes was likely determined using radioligand binding assays.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the channels.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-saxitoxin) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. For Kd determination, saturation binding experiments are performed with increasing concentrations of the radioligand.
Electrophysiology Assays (for functional activity)
The functional inhibitory activity of this compound on Nav channels is typically assessed using electrophysiological techniques, such as patch-clamp electrophysiology.
-
Cell Preparation: Cells stably expressing the Nav channel of interest are plated onto glass coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are voltage-clamped, and sodium currents are elicited by applying depolarizing voltage steps.
-
Compound Application: this compound is applied to the cells at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after the application of this compound. The concentration-response curve is plotted to determine the IC50 value.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model (Inherited Erythromelalgia)
The in vivo efficacy of this compound was evaluated in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse model.[1]
-
Animal Model: A transgenic mouse model expressing a gain-of-function mutation in Nav1.7 that recapitulates the IEM phenotype is used.
-
Compound Administration: this compound is administered to the animals, likely via oral or intravenous routes, at various doses.
-
Pharmacokinetic Sampling: Blood samples are collected at different time points after compound administration to determine the plasma concentration of this compound over time.
-
Pharmacodynamic Endpoint: The pharmacodynamic effect is measured by assessing a relevant pain-related behavior or physiological parameter that is altered in the IEM model (e.g., thermal or mechanical sensitivity).
-
Data Analysis: The relationship between the plasma concentration of this compound and the observed pharmacodynamic effect is modeled to determine the EC50 (total and unbound).
Mandatory Visualizations
Signaling Pathway of Nav1.7 in Nociception and Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for KZR-616 (Zetomipzomib) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of KZR-616 (also known as Zetomipzomib), a selective immunoproteasome inhibitor, in rodent models for preclinical research. The protocols and data presented are based on published studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
KZR-616 is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome that is highly expressed in immune cells. The immunoproteasome plays a crucial role in processing proteins for presentation by MHC class I molecules and is involved in the activation and differentiation of T and B cells, as well as cytokine production. By inhibiting the chymotrypsin-like activity of the β5i and β1i subunits of the immunoproteasome, KZR-616 modulates immune responses, making it a promising therapeutic agent for autoimmune diseases.[1][2]
Signaling Pathway
The inhibitory action of KZR-616 on the immunoproteasome leads to the disruption of several downstream signaling pathways involved in the inflammatory response. This includes the attenuation of T and B cell activation and the reduction of pro-inflammatory cytokine production.[2]
Caption: KZR-616 inhibits the immunoproteasome, leading to reduced inflammation.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study of KZR-616 in a lupus nephritis mouse model.
| Parameter | Vehicle Control | KZR-616 (5 mg/kg IV) | KZR-616 (10 mg/kg SC) | Mycophenolate Mofetil (MMF) (30 mg/kg PO) |
| Animal Model | NZB/W F1 mice | NZB/W F1 mice | NZB/W F1 mice | NZB/W F1 mice |
| Treatment Schedule | QODx3 for 13 weeks | QODx3 for 13 weeks | QODx3 for 13 weeks | Daily for 13 weeks |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |
| Key Outcome | Progressive proteinuria | Complete resolution of proteinuria | Complete resolution of proteinuria | Reduction in proteinuria |
| Durability of Effect | N/A | Maintained for at least 8 weeks post-dosing | Maintained for at least 8 weeks post-dosing | N/A |
Data extracted from a study in the NZB/W F1 mouse model of lupus nephritis.[1][2]
Experimental Protocols
Lupus Nephritis Mouse Model Efficacy Study
This protocol describes an efficacy study of KZR-616 in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.
1. Animal Model:
-
Female NZB/W F1 mice are used.
-
Mice are monitored for proteinuria, and the study is initiated when mice reach a proteinuria grade of 1.[1]
2. Treatment Groups:
-
Vehicle Control: Administered intravenously (IV) on the same schedule as the KZR-616 IV group.
-
KZR-616 (5 mg/kg IV): Administered every other day for three doses (QODx3) for a total of 13 weeks.[1]
-
KZR-616 (10 mg/kg SC): Administered subcutaneously on the same schedule.[1]
-
Positive Control (MMF, 30 mg/kg PO): Administered daily by oral gavage for 13 weeks.[1]
3. Monitoring and Endpoints:
-
Proteinuria: Monitored weekly.
-
Renal Histology: Kidneys are collected at the end of the treatment period for histological analysis to assess glomerular nephritis, sclerosis, tubular changes, and lymphoid infiltrates.[1]
-
Immunophenotyping: Spleen and lymph nodes can be collected to analyze T and B cell populations by flow cytometry.
-
Cytokine Analysis: Plasma can be collected to measure levels of pro-inflammatory cytokines.
4. Post-Treatment Follow-up:
-
A non-dosing period of at least 8 weeks follows the treatment period to assess the durability of the therapeutic effect.[1][2]
Caption: Workflow for a KZR-616 efficacy study in a lupus mouse model.
Conclusion
KZR-616 has demonstrated significant efficacy in a preclinical rodent model of lupus nephritis, leading to a complete and durable resolution of proteinuria.[2] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of immunoproteasome inhibition in autoimmune and inflammatory diseases. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoints, is critical for obtaining robust and reproducible results.
References
GNE-616: Application Notes and Protocols for Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations in the SCN9A gene (which encodes for Nav1.7) are linked to inherited pain syndromes like inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain. This compound has demonstrated significant potential in preclinical models of inflammatory and neuropathic pain, making it a valuable tool for researchers investigating the mechanisms of pain and developing novel analgesics.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, relevant signaling pathways, and detailed protocols for its use in in vitro and in vivo inflammatory pain research.
Pharmacological Data of this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for the Nav1.7 channel.
Table 1: In Vitro Potency of this compound against human Nav1.7
| Parameter | Value (nM) |
| Ki | 0.79 |
| Kd | 0.38 |
Table 2: Selectivity of this compound for human Nav Subtypes
| Nav Subtype | Kd (nM) | Selectivity Fold vs. hNav1.7 |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 11.8 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 27.7 | 73 |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value (nM) |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 |
| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic effects by directly inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons, including nociceptors. In inflammatory conditions, various mediators are released that sensitize these neurons, leading to a state of hyperexcitability and spontaneous firing, which manifests as pain. By blocking Nav1.7, this compound reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials in these neurons, thereby dampening the pain signal.
Figure 1: Mechanism of action of this compound in inhibiting pain signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inflammatory pain models.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is for determining the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency.
-
Prepare fresh external and internal solutions.
-
Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Transfer a coverslip with adherent cells to the recording chamber on the patch-clamp setup and perfuse with external solution.
-
Obtain a giga-ohm seal on a single cell using a glass micropipette filled with the internal solution.
-
Establish the whole-cell configuration.
-
Record baseline Nav1.7 currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to 0 mV for 20 ms.
-
Perfuse the cell with the desired concentration of this compound for 2-5 minutes.
-
Record Nav1.7 currents in the presence of the compound.
-
Wash out the compound with the external solution and record the recovery of the current.
-
Repeat steps 8-10 for a range of this compound concentrations to generate a concentration-response curve.
-
Analyze the data to determine the IC50 value.
Figure 2: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Model: Aconitine-Induced Inherited Erythromelalgia (IEM) Model
This model mimics the painful symptoms of IEM, a condition driven by gain-of-function mutations in Nav1.7. Aconitine is a Nav1.7 activator that can induce spontaneous pain-like behaviors in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aconitine solution (in saline with 0.5% Tween 80)
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimatize mice to the testing environment for at least 3 days prior to the experiment.
-
On the day of the experiment, administer this compound or vehicle orally (p.o.) at the desired dose and time point before aconitine injection.
-
Inject aconitine (e.g., 50 µg/kg) subcutaneously (s.c.) into the plantar surface of the right hind paw.
-
Immediately place the mouse in an individual observation chamber.
-
Observe and record the number of spontaneous nocifensive behaviors (e.g., lifting, licking, flinching, and biting of the injected paw) for a set period (e.g., 30 minutes).
-
Compare the number of pain-like behaviors between the vehicle- and this compound-treated groups.
-
Data can be expressed as the total number of nocifensive events or as a percentage of inhibition compared to the vehicle group.
In Vivo Model: Hargreaves Test for Thermal Hyperalgesia
This test is used to assess the sensitivity to noxious heat, a hallmark of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Complete Freund's Adjuvant (CFA) or Carrageenan
-
This compound formulation
-
Hargreaves apparatus (plantar test)
Procedure:
-
Acclimatize the animals to the Hargreaves apparatus for several days before the experiment. The animal should be placed in the plexiglass enclosure on the glass floor and allowed to explore for at least 30 minutes.
-
Establish a baseline thermal withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw and recording the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Induce inflammation by injecting CFA (e.g., 100 µl) or carrageenan (e.g., 100 µl of a 1% solution) into the plantar surface of one hind paw.
-
At a predetermined time after the inflammatory insult (e.g., 24 hours for CFA, 3 hours for carrageenan), administer this compound or vehicle.
-
Measure the thermal withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
The data are typically presented as the paw withdrawal latency in seconds or as a change from the baseline latency. An increase in withdrawal latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Figure 3: Workflow for the Hargreaves test for thermal hyperalgesia.
Conclusion
This compound is a powerful research tool for investigating the role of Nav1.7 in inflammatory pain. Its high potency and selectivity allow for targeted studies of this important pain pathway. The protocols provided here offer a starting point for researchers to evaluate the efficacy of this compound and similar compounds in relevant preclinical models. Careful experimental design and adherence to these protocols will ensure the generation of robust and reproducible data, ultimately contributing to the development of new and effective treatments for inflammatory pain.
References
GNE-616 Application Notes and Protocols for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-616 is a highly potent, orally bioavailable, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] With a Ki of 0.79 nM and a Kd of 0.38 nM for human Nav1.7, it demonstrates significant promise for the treatment of chronic pain.[2][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, summarizing key data and experimental methodologies to guide researchers in their studies.
Mechanism of Action
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain signaling in humans. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This compound exerts its analgesic effects by selectively binding to the Nav1.7 channel, thereby blocking the influx of sodium ions and dampening the excitability of nociceptive neurons. This targeted action is intended to reduce the transmission of pain signals without affecting other sensory modalities or causing central nervous system side effects associated with less selective analgesics.
Signaling Pathway Diagram
Caption: Figure 1: this compound inhibits the Nav1.7 channel on nociceptors, preventing pain signal transmission.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [2][3]
| Target | Assay | Value | Selectivity vs. hNav1.7 |
| hNav1.7 | Ki | 0.79 nM | - |
| hNav1.7 | Kd | 0.38 nM | - |
| hNav1.1 | Kd | >1000 nM | >2500-fold |
| hNav1.2 | Kd | 12 nM | 31-fold |
| hNav1.3 | Kd | >1000 nM | >2500-fold |
| hNav1.4 | Kd | >1000 nM | >2500-fold |
| hNav1.5 | Kd | >1000 nM | >2500-fold |
| hNav1.6 | Kd | 29 nM | 73-fold |
Table 2: In Vivo Efficacy of this compound [2][3]
| Animal Model | Pain Modality | Endpoint | This compound EC50 |
| Inherited Erythromelalgia (IEM) Mouse Model | Thermal Hyperalgesia | Reversal of paw withdrawal latency | 740 nM (total plasma concentration) |
| 9.6 nM (unbound plasma concentration) |
Experimental Protocols
In Vitro Patch Clamp Electrophysiology Protocol
This protocol is a general guideline for assessing the inhibitory activity of this compound on Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 cells).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing hNav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External recording solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal recording solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch clamp system or manual patch clamp rig
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Patch Clamp Recording:
-
Use whole-cell patch clamp configuration.
-
Maintain a holding potential of -120 mV.
-
Elicit Nav1.7 currents using a depolarizing voltage step to 0 mV for 20 ms.
-
-
Compound Application:
-
Prepare a dilution series of this compound in the external recording solution. The final DMSO concentration should not exceed 0.1%.
-
Establish a stable baseline recording of Nav1.7 currents.
-
Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 2-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Inherited Erythromelalgia (IEM) Mouse Model Protocol
This protocol is designed to evaluate the efficacy of this compound in a genetically validated mouse model of Nav1.7-mediated pain.
Objective: To determine the dose-dependent effect of this compound on thermal hyperalgesia in an IEM mouse model.
Materials:
-
IEM transgenic mice (e.g., expressing a gain-of-function Nav1.7 mutation) and wild-type littermates.
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)[4]
-
Oral gavage needles[5]
-
Thermal plantar testing apparatus (e.g., Hargreaves apparatus)[6]
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal latency to a radiant heat source for each mouse.
-
Compound Administration:
-
Prepare a dose range of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage.
-
-
Efficacy Assessment:
-
At various time points post-dosing (e.g., 30, 60, 120, and 240 minutes), re-measure the paw withdrawal latency.
-
An increase in paw withdrawal latency in this compound-treated animals compared to vehicle-treated animals indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage reversal of thermal hyperalgesia for each treatment group.
-
Plot the percentage reversal as a function of this compound dose to determine the ED50 (effective dose for 50% of the maximal effect).
-
Experimental Workflow Diagram
Caption: Figure 2: A typical workflow for the preclinical assessment of this compound.
Formulation Guidelines
This compound is a poorly water-soluble compound. For preclinical oral dosing studies in rodents, a suspension formulation is often employed. A common vehicle is 0.5% methylcellulose in water.[4] To prepare the formulation, this compound should be wetted with a small amount of a surfactant (e.g., Tween 80, 0.1-0.2%) to form a paste, followed by the gradual addition of the 0.5% methylcellulose solution with continuous trituration to achieve a uniform suspension. The final concentration should be adjusted based on the desired dose and a standard dosing volume (e.g., 10 mL/kg for mice).[5]
Safety and Toxicology
A comprehensive preclinical safety and toxicology program should be conducted to support the clinical development of this compound. This typically includes:
-
In vitro safety pharmacology: Assessment of effects on the hERG channel and other key ion channels.
-
Genotoxicity: Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test.
-
Repeat-dose toxicology studies: In at least two species (one rodent, one non-rodent) to assess for potential target organ toxicities. The duration of these studies will depend on the intended duration of clinical use.
These studies are essential for establishing a safe starting dose for first-in-human clinical trials.
References
- 1. Prevalence and utility of pharmacokinetic data in preclinical studies of mRNA cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-616 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GNE-616, a potent and selective Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, metabolically stable, and orally bioavailable subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Its primary mechanism of action is the inhibition of Na+ influx through the Nav1.7 channel, which is a key mediator of pain signaling.
Q2: What are the binding kinetics and selectivity profile of this compound?
This compound exhibits high affinity for human Nav1.7 with a Ki of 0.79 nM and a Kd of 0.38 nM.[1][2] It displays significant selectivity over other Nav subtypes.
Selectivity Profile of this compound
| Nav Subtype | Kd (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 0.38 | 1 |
| hNav1.2 | 12 | 31 |
| hNav1.6 | 29 | 73 |
| hNav1.1 | >1000 | >2500 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
Data sourced from MedChemExpress and GlpBio.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solution (DMSO), it should be stored at -20°C for up to 6 months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments (e.g., Electrophysiology, Cell-based Assays)
Issue 1: No or lower than expected inhibition of Nav1.7 currents.
Possible Causes & Solutions:
-
Compound Solubility: this compound may have precipitated out of solution.
-
Solution: Ensure the final concentration of DMSO in your assay buffer is compatible with this compound solubility and does not exceed a level that affects cell health (typically <0.5%). Prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Compound Degradation: Improper storage may have led to degradation.
-
Solution: Follow the recommended storage conditions. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Incorrect Concentration: Calculation errors in preparing dilutions.
-
Solution: Double-check all calculations for serial dilutions.
-
-
Cell Health: Poor cell health can affect channel expression and function.
-
Solution: Monitor cell viability and passage number. Ensure optimal culture conditions.
-
-
Assay Conditions: The state-dependence of the inhibitor might influence its potency under different electrophysiological protocols.
-
Solution: The blocking efficacy of some sodium channel inhibitors can be influenced by the holding potential and the frequency of stimulation. Consider using protocols that favor the channel state (e.g., inactivated state) to which this compound binds with the highest affinity.
-
Issue 2: High variability between experimental repeats.
Possible Causes & Solutions:
-
Inconsistent Compound Concentration: See "Incorrect Concentration" above.
-
Inconsistent Cell Conditions: Variations in cell density, passage number, or health.
-
Solution: Standardize cell culture and plating procedures. Use cells within a defined passage number range.
-
-
Assay Timing: The duration of compound incubation can be critical.
-
Solution: Optimize and standardize the incubation time with this compound.
-
-
Pipetting Errors: Inaccurate liquid handling.
-
Solution: Use calibrated pipettes and proper pipetting techniques.
-
Experimental Workflow for In Vitro Patch-Clamp Electrophysiology
References
GNE-616 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with GNE-616, a potent and selective Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent, metabolically stable, and orally bioavailable small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It is being investigated for the treatment of chronic pain due to the crucial role of Nav1.7 in pain signaling pathways.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes. While it is highly potent against human Nav1.7 (Ki of 0.79 nM and Kd of 0.38 nM), it shows significantly lower affinity for other Nav subtypes, which is critical for minimizing off-target effects.[1]
Data Presentation: this compound Selectivity Profile
| Nav Subtype | Kd (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 0.38 | - |
| hNav1.1 | >1000 | >2500 |
| hNav1.2 | 12 | 31 |
| hNav1.3 | >1000 | >2500 |
| hNav1.4 | >1000 | >2500 |
| hNav1.5 | >1000 | >2500 |
| hNav1.6 | 29 | 73 |
| Data sourced from MedChemExpress and GlpBio.[1] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For cellular assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Inconsistent this compound Results
This section addresses common problems researchers may face when using this compound in cellular assays, such as electrophysiology and fluorescence-based ion flux experiments.
Issue 1: High Variability or No Inhibitory Effect in Electrophysiology Experiments
Possible Cause & Troubleshooting Steps:
-
Poor cell health or low Nav1.7 expression:
-
Ensure cells are healthy and in the logarithmic growth phase before recording.
-
Verify the expression and membrane localization of Nav1.7 in your cell line using techniques like immunocytochemistry or western blotting.
-
-
Voltage-clamp errors:
-
Large sodium currents can lead to inadequate voltage control. Consider reducing the extracellular sodium concentration to decrease the current amplitude.
-
Ensure proper series resistance compensation.
-
-
Incorrect holding potential:
-
The holding potential can affect the availability of Nav1.7 channels. A holding potential that is too depolarized can lead to channel inactivation, reducing the measurable current.
-
-
Compound precipitation:
-
Visually inspect your working solutions for any signs of precipitation, especially after dilution into aqueous buffers.
-
Consider the solubility limits of this compound in your final assay buffer.
-
Issue 2: Inconsistent Results in Fluorescence-Based Ion Flux Assays
Possible Cause & Troubleshooting Steps:
-
Low signal-to-noise ratio:
-
Optimize cell density and dye loading conditions.
-
Use a fluorescent dye with high sensitivity for sodium ions.
-
-
Cell health issues:
-
Ensure cells are not over-confluent, as this can affect cell health and assay performance.
-
Verify cell viability before and after the assay.
-
-
Assay design bias:
-
The method used to activate Nav1.7 channels (e.g., veratridine) can influence the apparent potency of inhibitors. Assays using activators that bind to the pore may favor non-selective pore blockers.
-
-
Compound interference with fluorescence:
-
Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay.
-
Run a control with the compound in the absence of cells to check for quenching or enhancement of the fluorescent dye.
-
Issue 3: Unexpected Off-Target Effects
Possible Cause & Troubleshooting Steps:
-
Interaction with other Nav subtypes:
-
Although this compound is highly selective, at high concentrations it may inhibit other Nav channels like Nav1.2 and Nav1.6.[1]
-
If your cellular system expresses these subtypes, consider using a lower concentration of this compound or a cell line with more specific Nav1.7 expression.
-
-
Non-specific membrane effects:
-
High concentrations of hydrophobic compounds can sometimes lead to non-specific effects on cell membranes.
-
Include appropriate vehicle controls and consider testing a structurally related but inactive compound if available.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound
This protocol is a general guideline for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Procedure:
-
Culture cells stably expressing human Nav1.7 on glass coverslips.
-
Prepare fresh working solutions of this compound by diluting the DMSO stock in the external solution to the desired final concentrations.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
-
Once a stable baseline current is established, perfuse the cells with the this compound solution.
-
Record the current inhibition until a steady-state effect is reached.
-
Wash out the compound with the external solution to observe any recovery.
-
Analyze the data by measuring the peak inward current before and after compound application.
Fluorescence-Based Sodium Influx Assay Protocol for this compound
This protocol provides a general method for a high-throughput screening-compatible fluorescence assay.
Materials:
-
Cells stably expressing human Nav1.7.
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™ indicator).
-
Assay Buffer (e.g., HBSS).
-
Nav1.7 activator (e.g., veratridine).
-
This compound.
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing the sodium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to the cells. Incubate as recommended by the dye manufacturer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
After incubation, add the this compound dilutions to the respective wells and incubate for a short period (e.g., 10-15 minutes).
-
Prepare the activator solution (e.g., veratridine) in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the activator solution to all wells simultaneously using an automated liquid handler.
-
Immediately begin kinetic fluorescence readings to measure the influx of sodium.
-
Analyze the data by calculating the change in fluorescence in the presence of different concentrations of this compound compared to the vehicle control.
Mandatory Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound efficacy using patch-clamp electrophysiology.
Troubleshooting Logic: Inconsistent Fluorescence Assay Results
Caption: A logical guide to troubleshooting inconsistent fluorescence-based assay results.
References
GNE-616 Technical Support Center: Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals utilizing GNE-616, this technical support center provides essential information on stability, storage, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a key channel involved in the transmission of pain signals; therefore, this compound is investigated for the treatment of chronic pain.[1][2] It belongs to the arylsulfonamide class of Nav1.7 inhibitors.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its integrity and activity. Please refer to the table below for a summary of recommended storage conditions. To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[2]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For experimental use, prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers for your specific assay.
Stability and Storage Data
| Parameter | Condition | Recommendation | Source |
| Form | Solid (Powder) | Store at -20°C for up to 3 years. | MyBioSource |
| Stock Solution | In DMSO | Store at -20°C for up to 6 months. | MyBioSource, GlpBio |
| Store at -80°C for up to 6 months for longer-term storage. | GlpBio | ||
| Freeze-Thaw Cycles | Multiple | Avoid repeated freeze-thaw cycles to prevent degradation. | GlpBio |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Question: My IC50 value for this compound in my Nav1.7 electrophysiology or cell-based assay is higher than the reported literature values. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Compound Degradation: Ensure that this compound has been stored correctly as per the recommended conditions. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Solubility Issues: this compound is highly hydrophobic.[4] When diluting your DMSO stock into aqueous assay buffers, the compound may precipitate. Visually inspect your final dilution for any signs of precipitation. Consider using a surfactant like Pluronic F-127 in your final assay buffer to improve solubility, as has been used for other Nav1.7 inhibitors.
-
Assay-Specific Conditions: The potency of Nav1.7 inhibitors can be influenced by the specific electrophysiological protocol used, including the holding potential and the frequency of stimulation.[5][6] Ensure your assay conditions are comparable to those reported in the literature for this compound and other arylsulfonamide inhibitors.
-
Cell Health and Passage Number: The expression levels and properties of ion channels can change with cell passage number. Use cells within a consistent and low passage number range for your experiments.
-
Issue 2: High variability between replicate experiments.
-
Question: I am observing significant variability in my results between identical experiments. How can I improve the reproducibility?
-
Answer: High variability can often be traced back to issues with compound handling and solution preparation.
-
Inaccurate Pipetting of Stock Solutions: Due to the high potency of this compound, small errors in pipetting the concentrated DMSO stock can lead to large variations in the final assay concentration. Use calibrated pipettes and ensure proper pipetting technique.
-
Incomplete Solubilization: After thawing, ensure your DMSO stock solution is completely homogenous by vortexing gently before making dilutions.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces. To minimize this, consider using low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.
-
Issue 3: Suspected compound precipitation in aqueous buffers.
-
Question: How can I confirm if this compound is precipitating in my assay medium?
-
Answer:
-
Visual Inspection: Check for any visible particulates or cloudiness in your final assay solutions.
-
Centrifugation: Prepare your final dilution and centrifuge it at high speed. A pellet at the bottom of the tube indicates precipitation.
-
Analytical Quantification: For a more definitive answer, you can measure the concentration of this compound in your final assay buffer after preparation and a brief incubation period using analytical techniques like HPLC. A significant decrease from the expected concentration would indicate precipitation.
-
Experimental Protocols & Methodologies
Key Experimental Protocol: Electrophysiological Recording of Nav1.7 Inhibition
This protocol is a generalized procedure based on methodologies used for characterizing Nav1.7 inhibitors.[5][7]
-
Cell Culture: Use a stable cell line expressing human Nav1.7 (e.g., HEK293 cells). Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Electrophysiology Setup: Utilize a whole-cell patch-clamp setup.
-
Solutions:
-
Internal (Pipette) Solution (Example): CsF, CsCl, NaCl, EGTA, HEPES, adjusted to a physiological pH.
-
External (Bath) Solution (Example): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, adjusted to a physiological pH.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in the external bath solution to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing pulse to 0 mV.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Monitor the inhibition of the Nav1.7 current until a steady-state block is achieved.
-
Wash out the compound with the control external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Nav1.7 channel on nociceptive neurons, preventing pain signal propagation.
Caption: A typical experimental workflow for determining the potency of this compound.
Caption: A decision tree for troubleshooting inconsistent or low potency of this compound in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-616 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-616. The information is designed to help identify and resolve potential issues related to non-specific binding and off-target effects in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected changes in cell viability/morphology at high concentrations of this compound that do not seem related to Nav1.7 inhibition. What could be the cause?
A1: At high concentrations, small molecule inhibitors can exhibit effects unrelated to their primary target. These can be broadly categorized as off-target effects or non-specific cytotoxicity. This compound is a highly potent Nav1.7 inhibitor with good selectivity, but at concentrations significantly exceeding its Ki, it may interact with other proteins or interfere with cellular processes.
Potential Causes and Troubleshooting Steps:
-
Off-target effects: this compound has known, albeit lower, affinity for other sodium channel isoforms, particularly Nav1.2 and Nav1.6.[1][2][3] If your cells express these channels, you may be observing effects due to their partial inhibition.
-
Recommendation: Perform concentration-response experiments and compare the observed EC50 with the known Ki values for this compound against different Nav channels. Consider using a structurally unrelated Nav1.7 inhibitor as a control to confirm that the observed phenotype is specific to Nav1.7 inhibition.
-
-
Compound solubility: Poor solubility at high concentrations can lead to compound precipitation or aggregation, which can be cytotoxic.
-
Recommendation: Visually inspect your media for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium.
-
-
Non-specific cytotoxicity: All compounds can be toxic at very high concentrations.
-
Recommendation: Include a "dead" control in your experiment, such as a structurally similar but inactive compound, to assess non-target-related cytotoxicity.
-
Q2: I am using this compound in a kinase assay to rule out off-target effects on a specific signaling pathway, but I am seeing inhibition. Does this compound inhibit kinases?
A2: There is no published data to suggest that this compound is a kinase inhibitor. However, unexpected inhibition in a kinase assay can arise from several sources:
Potential Causes and Troubleshooting Steps:
-
Assay interference: this compound may interfere with the assay technology itself rather than inhibiting the kinase. For example, it could absorb light at the same wavelength as the detection reagent or interact with assay components.
-
Recommendation: Run a control experiment without the kinase to see if this compound affects the assay readout directly.
-
-
ATP-competitive binding: Many kinase inhibitors are ATP-competitive. While this compound is not designed as such, at high concentrations, some molecules can exhibit weak, non-specific binding to the ATP pocket of kinases.
-
Recommendation: If you observe inhibition, determine if it is ATP-competitive by running the assay at different ATP concentrations.
-
-
Promiscuous inhibition: Some compounds, often referred to as "pan-assay interference compounds" (PAINS), can inhibit multiple proteins non-specifically, often through aggregation.
-
Recommendation: Test this compound in a counterscreen with a different kinase or a different assay format to see if the inhibitory activity is specific.
-
Q3: In my Western blot analysis of downstream signaling, I see changes in protein expression that are not consistent with Nav1.7 inhibition after treating with this compound. Is this due to non-specific binding?
A3: Unexplained changes in protein expression can be due to off-target effects of the compound or indirect cellular responses.
Potential Causes and Troubleshooting Steps:
-
Off-target signaling: Inhibition of other Nav channels (Nav1.2, Nav1.6) by this compound could trigger signaling pathways that are independent of Nav1.7.[1][2][3]
-
Recommendation: Use siRNA/shRNA to knock down Nav1.7 and see if you can reproduce the observed changes in protein expression. This will help confirm if the effect is on-target.
-
-
Cellular stress response: High concentrations of any small molecule can induce cellular stress, leading to changes in the expression of stress-related proteins (e.g., heat shock proteins).
-
Recommendation: Include a positive control for cellular stress in your Western blot experiment to see if the observed changes are part of a general stress response.
-
-
Antibody non-specificity: The antibody used in your Western blot may be cross-reacting with other proteins.
-
Recommendation: Validate your antibody by running controls such as lysates from cells where the target protein has been knocked down or knocked out.
-
Quantitative Data Summary
The following table summarizes the known selectivity profile of this compound against various human sodium channel isoforms. This data is crucial for designing experiments and interpreting results, as it helps to distinguish between on-target and potential off-target effects.
| Target | Ki (nM) | Kd (nM) | Fold Selectivity vs. hNav1.7 (based on Kd) |
| hNav1.7 | 0.79 | 0.38 | 1 |
| hNav1.1 | >1000 | >1000 | >2500 |
| hNav1.2 | - | 12 | 31 |
| hNav1.3 | >1000 | >1000 | >2500 |
| hNav1.4 | >1000 | >1000 | >2500 |
| hNav1.5 | >1000 | >1000 | >2500 |
| hNav1.6 | - | 29 | 73 |
Data compiled from publicly available sources.[1][2][3]
Experimental Protocols
Protocol 1: Assessing Off-Target Effects in a Cell Viability Assay
This protocol provides a framework for a cell viability assay (e.g., using a resazurin-based reagent) to distinguish between on-target, off-target, and non-specific cytotoxic effects of this compound.
Materials:
-
Cells expressing Nav1.7 and potentially other Nav isoforms.
-
This compound.
-
A structurally unrelated Nav1.7 inhibitor (Control 1).
-
A structurally similar but biologically inactive analog of this compound (Control 2, if available).
-
Cell culture medium and supplements.
-
96-well plates.
-
Resazurin-based cell viability reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x concentration series of this compound and the control compounds in cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, remove the medium and add the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the concentration-response curves. Calculate the EC50 for each compound.
Interpretation:
-
If the EC50 of this compound is close to its Ki for Nav1.7, the effect is likely on-target.
-
If the EC50 is closer to the Ki for other Nav isoforms, you may be observing off-target effects.
-
If the structurally unrelated Nav1.7 inhibitor (Control 1) shows a similar EC50, it further supports an on-target effect.
-
If the inactive analog (Control 2) shows no effect, it confirms that the observed viability changes are not due to non-specific cytotoxicity of the chemical scaffold.
Protocol 2: Immunoprecipitation-Western Blot to Confirm Target Engagement
This protocol can be used to verify that this compound is engaging with its intended target (Nav1.7) in a cellular context, which can help in interpreting downstream signaling results.
Materials:
-
Cells expressing Nav1.7.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-Nav1.7 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against a downstream target of Nav1.7 signaling.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Lyse the cells with lysis buffer and quantify the protein concentration.
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an anti-Nav1.7 antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE: Elute the bound proteins from the beads and run them on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against a known downstream effector of Nav1.7.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and image the blot.
Interpretation:
-
Changes in the co-immunoprecipitation of downstream effectors with Nav1.7 upon this compound treatment can provide evidence of on-target pathway modulation.
-
Comparing the results from this compound treated cells with a Nav1.7 knockdown control will help to confirm the specificity of the observed interactions.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified signaling pathway of Nav1.7 inhibition by this compound.
Caption: Logical relationship of potential causes for observed effects.
References
Addressing GNE-616 toxicity in cell culture
Welcome to the technical support center for GNE-616. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you address potential challenges, with a focus on managing and understanding the cytotoxic effects of this potent Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the transmission of pain signals. In the context of cancer research, Nav1.7 has also been implicated in cellular processes such as migration and invasion.[1][2] The binding of this compound to Nav1.7 blocks the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in excitable cells.
Q2: In which cell lines can I expect to see an effect from this compound?
A2: The effect of this compound is dependent on the expression of its target, the Nav1.7 sodium channel. While primarily studied in the context of neurons for pain, Nav1.7 has been found to be overexpressed in various cancer cell lines, including those from medullary thyroid cancer, prostate cancer, and endometrial cancer.[1][3][4] It is crucial to verify the expression of Nav1.7 (gene name: SCN9A) in your cell line of interest before starting experiments. Cell lines with low or no Nav1.7 expression are unlikely to show a direct on-target effect.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: Due to its high potency, it is recommended to start with a low concentration range and perform a dose-response curve. Based on data from other selective Nav1.7 inhibitors, a starting range of 10 nM to 10 µM is advisable for initial cytotoxicity and functional assays. For a related Nav1.7 inhibitor, SV188, IC50 values for viability in medullary thyroid cancer cell lines were in the range of 8-10 µM.[3]
Q4: How should I prepare and store my this compound stock solution?
A4: Proper handling of this compound is critical for reproducible results. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). To avoid precipitation when diluting in aqueous media, it is best to make intermediate dilutions in your solvent before adding to your final culture medium. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity
Q: I am observing significant cell death at concentrations where I expected to see a specific inhibitory effect. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting guide to help you identify the potential cause:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, even selective inhibitors can bind to other targets, leading to toxicity. Perform a dose-response experiment with a wide range of concentrations to determine the therapeutic window. Consider using a structurally unrelated Nav1.7 inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control should always be included in your experiments. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Precipitation can lead to inconsistent results and direct physical damage to cells. Visually inspect your media for any precipitate after adding the compound. If precipitation is suspected, try preparing fresh dilutions or using a lower concentration. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. It is essential to determine the IC50 for cytotoxicity in your specific cell line. |
Issue 2: No Observable Effect of this compound
Q: I am not observing any changes in my cells after treatment with this compound. Why might this be?
A: A lack of response can be as informative as a strong effect. Consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Low or No Target Expression | Confirm that your cell line expresses Nav1.7 at the mRNA and/or protein level using techniques like qPCR or Western blotting. If the target is not present, you are unlikely to see an on-target effect. |
| Incorrect Concentration Range | It's possible the concentrations you are using are too low to elicit a response. Perform a dose-response experiment extending to higher concentrations, while being mindful of potential off-target effects and cytotoxicity. |
| Compound Inactivity | Improper storage or handling of this compound can lead to its degradation. Ensure you are following the recommended storage and handling procedures. If in doubt, use a fresh vial of the compound. |
| Assay Insensitivity | The assay you are using may not be sensitive enough to detect the specific cellular changes induced by this compound. Consider using a more direct functional assay, such as measuring sodium influx or membrane potential, if your experimental system allows. |
Quantitative Data Summary
While specific cytotoxicity data for this compound is not widely published, the following table presents data for a comparable selective Nav1.7 inhibitor, SV188, in medullary thyroid cancer (MTC) cell lines. This can serve as a reference for designing your own experiments.
Table 1: Cytotoxicity of a Selective Nav1.7 Inhibitor (SV188) in MTC Cell Lines
| Cell Line | Description | Nav1.7 Expression | IC50 for Viability (µM) |
| MZ-CRC-1 | Highly metastatic MTC | High | 8.47 |
| TT | Weakly metastatic MTC | Moderate | 9.32 |
| Data sourced from: Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells.[3] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Your cell line of interest in complete culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incub'ate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol allows for the detection of apoptosis induced by this compound by identifying the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Your cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of this compound for the appropriate time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 2. The elusive Nav1.7: From pain to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The voltage-gated sodium channel Nav1.7 associated with endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GNE-616 and Tetrodotoxin for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between sodium channel modulators is paramount. This guide provides a detailed, data-driven comparison of GNE-616, a novel and highly selective Nav1.7 inhibitor, and tetrodotoxin (TTX), the classic, potent, but non-selective sodium channel blocker.
This document outlines their respective mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to illustrate key concepts and workflows.
Mechanism of Action: A Tale of Selectivity
This compound is a subtype-selective inhibitor that specifically targets the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans. This compound acts by binding to the voltage-sensing domain of the channel, thereby stabilizing it in a non-conducting state. This targeted approach is designed to block pain signals at their source without affecting other essential physiological processes mediated by different sodium channel subtypes.
Tetrodotoxin , a potent neurotoxin, functions as a broad-spectrum blocker of most voltage-gated sodium channels.[2] It physically occludes the outer pore of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons and other excitable cells.[2] Due to its non-selective nature, TTX affects a wide range of neuronal and muscular functions, leading to its high toxicity.
dot
Caption: Comparative mechanism of action for this compound and Tetrodotoxin.
Potency and Selectivity: A Quantitative Comparison
The key differentiator between this compound and tetrodotoxin lies in their potency against specific sodium channel subtypes and their overall selectivity profile. The following table summarizes the available quantitative data.
| Compound | Target | Potency (Ki/Kd/IC50) | Selectivity Profile | Reference |
| This compound | hNav1.7 | Ki: 0.79 nM, Kd: 0.38 nM | >2500-fold vs. hNav1.1, hNav1.3, hNav1.4, hNav1.5; 31-fold vs. hNav1.2; 73-fold vs. hNav1.6 | [1] |
| Tetrodotoxin | Most Nav Channels | IC50: ~1-10 nM (TTX-sensitive) | Non-selective among TTX-sensitive subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) | [3] |
| Nav1.5, Nav1.8, Nav1.9 | IC50: >1 µM (TTX-resistant) | Resistant | [3] |
Experimental Protocols
Electrophysiological Analysis of Nav1.7 Inhibition (Whole-Cell Patch Clamp)
This protocol is based on the methods described for the characterization of this compound.[4]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 are cultured in standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 384PE).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, pH 7.2.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit Nav1.7 currents, cells are depolarized to 0 mV for 20 ms.
-
Compound inhibition is typically assessed by measuring the reduction in peak current amplitude after a defined incubation period.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
dot
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for Nav Channel Affinity
This protocol is a generalized method for determining the binding affinity of compounds to sodium channels.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target sodium channel subtype.
-
Radioligand: A radiolabeled ligand that binds to the target channel is used (e.g., [3H]saxitoxin or a specific radiolabeled competitor).
-
Assay Buffer: A suitable buffer is used to maintain the integrity of the membranes and the binding interaction (e.g., HEPES-based buffer).
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound or TTX) are incubated with the membrane preparation.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
dot
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound and tetrodotoxin represent two extremes in the spectrum of sodium channel blockers. While tetrodotoxin is a powerful tool for general studies of excitable membranes due to its potent, non-selective blockade of most Nav channels, its therapeutic potential is limited by its toxicity. In contrast, this compound exemplifies a modern drug discovery approach, with its high potency and remarkable selectivity for the Nav1.7 subtype. This selectivity profile makes this compound a promising candidate for the development of novel analgesics with a potentially wider therapeutic window and a reduced side-effect profile compared to non-selective sodium channel blockers. The choice between these two compounds for research purposes will ultimately depend on the specific scientific question being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel inhibitor of PGK1 suppresses the aerobic glycolysis and proliferation of hepatocellular carcinoma. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Nav1.7-Selective Inhibitor GNE-616 Versus Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management and treatment of channelopathies is continually evolving, with a significant focus on enhancing drug specificity to improve efficacy and minimize adverse effects. This guide provides an in-depth comparison of GNE-616, a highly selective voltage-gated sodium channel (Nav) 1.7 inhibitor, with traditional non-selective sodium channel blockers. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to offer a clear and objective resource for the scientific community.
Executive Summary
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. While non-selective sodium channel blockers have been a cornerstone in treating conditions like epilepsy, cardiac arrhythmias, and chronic pain, their lack of specificity often leads to a challenging side-effect profile, including central nervous system (CNS) and cardiovascular toxicities. This compound represents a targeted approach, with its high potency and selectivity for the Nav1.7 subtype, a channel genetically validated as a key mediator of pain perception. This guide will dissect the pharmacological profiles of this compound and common non-selective blockers, offering a data-driven comparison of their performance.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 in µM) of this compound and representative non-selective sodium channel blockers against a panel of human voltage-gated sodium channel subtypes. This quantitative data highlights the distinct selectivity profiles of these compounds.
Table 1: Inhibitory Potency (IC50, µM) of this compound and Non-Selective Sodium Channel Blockers Against Human Nav Subtypes
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 | Data Source |
| This compound | >30 | 1.1 | >30 | >30 | >30 | 5.5 | 0.015 | [1] |
| Carbamazepine | >100 | >100 | 86.74 | 45.76 | 22.92 | >100 | 46.72 | [2] |
| Lidocaine | - | - | - | >100 (hSkM1) | 25 (hH1) | - | - | [3] |
| Flecainide | - | - | - | - | 10.7 | - | - | [4] |
Note: hSkM1 is the human skeletal muscle isoform (primarily Nav1.4) and hH1 is the human cardiac isoform (primarily Nav1.5). A hyphen (-) indicates that data was not available in the cited sources.
Mechanism of Action: Selective vs. Non-Selective Inhibition
Non-selective sodium channel blockers physically obstruct the ion-conducting pore of the channel, a mechanism that is not specific to any particular Nav subtype. This broad-spectrum inhibition across various isoforms, which are expressed in different tissues including the heart, skeletal muscle, and central and peripheral nervous systems, is the root cause of their diverse side effects.
In contrast, this compound exhibits a high degree of selectivity for Nav1.7. This selectivity is achieved through specific chemical interactions with the unique amino acid residues within the Nav1.7 channel protein. By preferentially binding to Nav1.7, this compound can modulate pain signals with a potentially lower risk of off-target effects.
Experimental Protocols
The following is a representative protocol for determining the inhibitory potency of compounds on human voltage-gated sodium channels using automated patch-clamp electrophysiology, based on methodologies described in the cited literature.[1][5]
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7) are cultured in appropriate media supplemented with antibiotics and serum.
-
On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure membrane integrity.
-
The cells are then washed and resuspended in an extracellular solution at a density of approximately 1 x 10^6 cells/mL.
2. Automated Patch-Clamp Electrophysiology (IonWorks Quattro or QPatch):
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
The automated patch-clamp system is primed with the intracellular and extracellular solutions.
-
The cell suspension is loaded into the instrument.
-
The instrument automatically establishes whole-cell patch-clamp configurations.
-
A voltage-clamp protocol is applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels.
-
Baseline sodium currents are recorded.
-
The test compound (e.g., this compound or a non-selective blocker) is then perfused at various concentrations.
-
After a set incubation period, the voltage-clamp protocol is repeated, and the resulting sodium currents in the presence of the compound are recorded.
-
3. Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of the test compound.
-
The percentage of inhibition is calculated for each concentration of the compound.
-
The concentration-response data are then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the sodium current.
Conclusion
The development of highly selective Nav1.7 inhibitors like this compound marks a significant advancement in the pursuit of targeted therapies. The experimental data clearly demonstrates its superior potency and selectivity for Nav1.7 compared to the broad-spectrum activity of non-selective sodium channel blockers. This selectivity holds the promise of a wider therapeutic window and a more favorable side-effect profile, particularly in the context of chronic pain management. For researchers and drug development professionals, the continued exploration of subtype-selective modulators represents a promising frontier in modern pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalog.library.reed.edu [catalog.library.reed.edu]
- 3. Item - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - figshare - Figshare [figshare.com]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of GNE-616, a Potent Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of GNE-616, a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, against other notable Nav1.7 inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs, with a focus on selectivity and potential off-target effects.
Introduction to this compound and Nav1.7 Inhibition
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a key player in human pain signaling. Consequently, selective inhibitors of Nav1.7 are being actively pursued as a promising therapeutic strategy for the treatment of chronic pain.
This compound is a novel arylsulfonamide Nav1.7 inhibitor characterized by its high potency and metabolic stability. Understanding its cross-reactivity against other Nav channel subtypes is critical for interpreting experimental results and predicting potential side effects. This guide compares the selectivity profile of this compound with two other well-characterized Nav1.7 inhibitors: PF-05089771 and GX-936.
Comparative Selectivity Data
The following table summarizes the inhibitory potency (IC₅₀) of this compound, PF-05089771, and GX-936 against a panel of human voltage-gated sodium channel subtypes. Data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that experimental conditions can influence IC₅₀ values, and direct comparison between studies should be made with caution.
| Target | This compound (IC₅₀, nM) | PF-05089771 (IC₅₀, nM) | GX-936 (IC₅₀, nM) |
| hNav1.7 | 0.38 (Kd) | 11 | 1 |
| hNav1.1 | >1000 (Kd) | 850 | - |
| hNav1.2 | 12 (Kd) | 110 | - |
| hNav1.3 | >1000 (Kd) | 11000 | - |
| hNav1.4 | >1000 (Kd) | 10000 | - |
| hNav1.5 | >1000 (Kd) | >10000 | >50000 |
| hNav1.6 | 29 (Kd) | 160 | - |
| hNav1.8 | - | >10000 | - |
Experimental Protocols
The determination of inhibitor potency and selectivity against Nav channel subtypes is typically performed using a combination of high-throughput screening assays and more detailed biophysical methods. Below are detailed methodologies for key experiments commonly cited in the characterization of Nav1.7 inhibitors.
Automated Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the potency and mechanism of action of ion channel modulators. Automated systems like the PatchXpress or SyncroPatch 768PE allow for high-throughput recording of ionic currents from cells expressing the target channel.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular solution.
-
Automated Patch-Clamping: The cell suspension is loaded into the automated patch-clamp system. The instrument performs automated cell capture, sealing, and whole-cell patch-clamp recording.
-
Voltage Protocol: A specific voltage protocol is applied to elicit channel activity. For assessing state-dependent inhibition, protocols are designed to hold the channels in different conformational states (resting, open, inactivated). A typical protocol to assess inhibition of the inactivated state involves a depolarizing pre-pulse to inactivate the channels, followed by a test pulse to measure the remaining current.
-
Compound Application: A range of concentrations of the test compound (e.g., this compound) is applied to the cells via the instrument's fluidics system.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.
Fluorescence-Based Membrane Potential Assay
This is a higher-throughput assay suitable for primary screening of large compound libraries. It measures changes in membrane potential in response to channel activation.
Methodology:
-
Cell Plating: Cells stably expressing the target Nav channel are plated in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.
-
Channel Activation: A channel activator, such as veratridine , is added to the wells. Veratridine binds to the channel and causes persistent activation, leading to sodium influx and membrane depolarization.[1][2][3][4]
-
Fluorescence Reading: The change in fluorescence, corresponding to the change in membrane potential, is measured using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the veratridine-induced depolarization is quantified. The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the sodium channel. For Nav channels, radiolabeled toxins like saxitoxin are often used.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target sodium channel subtype.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-saxitoxin) and a range of concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter plate that traps the membranes.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined. The data is used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.
Visualizations
Signaling Pathway and Inhibitor Action
Caption: Simplified diagram of Nav1.7 channel activation and inhibition by this compound.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for identifying and characterizing selective Nav1.7 inhibitors.
Conclusion
This compound demonstrates high potency for Nav1.7 and excellent selectivity against most other Nav channel subtypes, particularly Nav1.1, Nav1.3, Nav1.4, and Nav1.5. Its cross-reactivity against Nav1.2 and Nav1.6, while more modest, is still significant. When compared to other selective Nav1.7 inhibitors like PF-05089771 and GX-936, this compound shows a comparable or superior selectivity profile. The choice of inhibitor for a particular study should be guided by the specific Nav subtypes that are critical to avoid as off-targets in the experimental system. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own cross-reactivity profiling studies.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of GNE-616's Analgesic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical analgesic efficacy of GNE-616, a potent and selective Nav1.7 inhibitor, with alternative analgesic compounds. The reproducibility of its effects is discussed in the context of available preclinical data and the broader challenges of translating Nav1.7 inhibitors from bench to bedside.
This compound has emerged as a promising therapeutic candidate for chronic pain, demonstrating high potency and selectivity for the voltage-gated sodium channel Nav1.7, a genetically validated target for pain.[1] This guide synthesizes the available preclinical data on this compound and compares its performance with other Nav1.7 inhibitors and standard-of-care analgesics.
Executive Summary
This compound exhibits robust analgesic effects in a preclinical model of inherited erythromelalgia (IEM), a rare pain disorder caused by gain-of-function mutations in the SCN9A gene encoding Nav1.7. However, a comprehensive assessment of its reproducibility across a wider range of preclinical pain models, particularly those for inflammatory and neuropathic pain, is limited in the public domain. The broader landscape of Nav1.7 inhibitor development has been marked by a significant discordance between promising preclinical results and disappointing clinical trial outcomes. This guide provides a framework for understanding the current data on this compound and the critical factors to consider when evaluating its potential for broader clinical application.
This compound: Mechanism of Action
This compound is a chromane arylsulfonamide that acts as a potent inhibitor of the Nav1.7 sodium channel.[1] Nav1.7 channels are preferentially expressed in peripheral nociceptive neurons and play a crucial role in the generation and propagation of action potentials in response to painful stimuli. By blocking this channel, this compound effectively dampens the pain signaling cascade at its origin.
Figure 1. this compound inhibits the Nav1.7 channel on nociceptive neurons, preventing pain signal transmission.
Preclinical Efficacy of this compound
The primary publicly available in vivo efficacy data for this compound comes from a study by McKerrall et al. (2019), which utilized a mouse model of Inherited Erythromelalgia (IEM).[1] This model is highly dependent on Nav1.7 activity, providing a strong proof-of-concept for target engagement.
Inherited Erythromelalgia (IEM) Model
In a genetically modified mouse model expressing a human gain-of-function Nav1.7 mutation, oral administration of this compound demonstrated a dose-dependent reduction in thermal hyperalgesia.
| Compound | Dose (mg/kg, p.o.) | Efficacy (% Reversal of Thermal Hyperalgesia) |
| This compound | 3 | ~20% |
| 10 | ~50% | |
| 30 | ~80% |
Data extrapolated from graphical representations in McKerrall et al., 2019.[1]
While these results are promising, it is crucial to note that the IEM model represents a specific, monogenic pain condition. The reproducibility of this compound's analgesic effects in more common and complex pain states, such as those modeled by the formalin, Complete Freund's Adjuvant (CFA), and Chronic Constriction Injury (CCI) assays, has not been extensively reported in peer-reviewed literature.
Comparative Efficacy with Alternative Analgesics
To provide a broader context for this compound's potential, this section compares its profile with other Nav1.7 inhibitors and established analgesics in standard preclinical pain models. Due to the limited public data on this compound in these models, data from other selective Nav1.7 inhibitors (PF-05089771 and A-803467) are included for comparison.
Formalin-Induced Inflammatory Pain
The formalin test assesses a compound's ability to reduce nociceptive behaviors following an intraplantar injection of formalin, which induces a biphasic pain response. Phase 1 is characterized by acute nociceptive pain, while Phase 2 involves inflammatory pain mechanisms.
| Compound | Dose (mg/kg) | Route | % Inhibition of Paw Licking (Phase 2) |
| Celecoxib | 20 | i.p. | ~47% |
| Gabapentin | 100 | i.p. | Significant reduction (quantitative data varies)[2] |
Note: Specific data for this compound in the formalin test is not publicly available.
CFA-Induced Inflammatory Pain
The Complete Freund's Adjuvant (CFA) model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia. Efficacy is typically measured as a reversal of the decreased paw withdrawal threshold.
| Compound | Dose (mg/kg) | Route | % Reversal of Mechanical Allodynia |
| A-803467 | 41 | i.p. | ED50 for thermal hyperalgesia[3] |
| Celecoxib | 30 | p.o. | Significant reversal (quantitative data varies) |
Note: Specific data for this compound in the CFA test is not publicly available.
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain
The CCI model is a widely used model of neuropathic pain, where nerve injury leads to the development of mechanical allodynia and thermal hyperalgesia.
| Compound | Dose (mg/kg) | Route | % Reversal of Mechanical Allodynia |
| A-803467 | 85 | i.p. | ED50[4] |
| Gabapentin | 40 | i.p. | ED50[4] |
Note: Specific data for this compound in the CCI test is not publicly available.
Pharmacokinetics of this compound
A critical aspect of a drug's in vivo efficacy is its pharmacokinetic profile. This compound has been shown to have favorable oral bioavailability in preclinical species.
| Species | Oral Bioavailability (%) |
| Mouse | 46% |
| Rat | 52% |
| Dog | 58% |
Data from McKerrall et al., 2019.[1]
Figure 2. Pharmacokinetic profile of this compound, highlighting its good oral bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.
Inherited Erythromelalgia (IEM) Mouse Model
-
Animal Model: Mice heterozygous for the human Nav1.7 I848T gain-of-function mutation.
-
Thermal Hyperalgesia Assessment: Paw withdrawal latency to a radiant heat source was measured using a Hargreaves apparatus.
-
Drug Administration: this compound was formulated in a vehicle of 0.5% methylcellulose in water and administered orally (p.o.) at the indicated doses.
-
Data Analysis: The percentage reversal of thermal hyperalgesia was calculated relative to vehicle-treated control animals.
Formalin-Induced Inflammatory Pain Model
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Pain: A dilute solution of formalin (e.g., 2.5% or 5%) is injected into the plantar surface of the hind paw.
-
Behavioral Assessment: The amount of time the animal spends licking the injected paw is recorded in discrete time bins for up to 60 minutes post-injection. Phase 1 is typically the first 5-10 minutes, and Phase 2 is from approximately 15 to 60 minutes.[5]
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the formalin injection.
Figure 3. Experimental workflow for the formalin-induced inflammatory pain model.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Pain: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw, inducing a localized and persistent inflammation.
-
Behavioral Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments of increasing stiffness. Thermal hyperalgesia is measured as the paw withdrawal latency to a radiant heat source.
-
Drug Administration: Test compounds are administered at various time points after CFA injection to assess their ability to reverse the established hyperalgesia.
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain Model
-
Animal Model: Typically adult male Sprague-Dawley rats.
-
Induction of Pain: The sciatic nerve is loosely ligated with chromic gut sutures, causing a partial nerve injury that leads to neuropathic pain behaviors.
-
Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia are measured as described for the CFA model.
-
Drug Administration: Test compounds are administered after the development of neuropathic pain symptoms to evaluate their analgesic efficacy.
Discussion and Future Directions
The available data robustly support the potent and selective Nav1.7 inhibitory activity of this compound and its efficacy in a genetically-defined pain model directly driven by Nav1.7 hyperexcitability. This provides a strong foundation for its potential as a targeted analgesic.
However, the lack of publicly available data on this compound in broader, more complex preclinical models of inflammatory and neuropathic pain represents a significant knowledge gap. The history of Nav1.7 inhibitor development is fraught with examples of compounds that showed promise in preclinical models but failed to demonstrate efficacy in human clinical trials.[6] This "translational failure" has been attributed to several factors, including:
-
Differences in the role of Nav1.7 in different pain etiologies: The contribution of Nav1.7 to pain signaling may vary significantly between inflammatory, neuropathic, and other chronic pain states.
-
Species differences in pharmacology: The potency and selectivity of compounds can differ between rodent and human Nav1.7 channels.
-
Inadequate target engagement in clinical trials: Achieving sufficient free drug concentrations at the site of action in humans has been a challenge.
To build a stronger case for the reproducible analgesic effects of this compound and its potential for broader clinical utility, future research should focus on:
-
Systematic evaluation in a panel of preclinical pain models: Testing this compound in the formalin, CFA, and CCI models would provide crucial information on its efficacy in inflammatory and neuropathic pain.
-
Head-to-head comparisons with other analgesics: Directly comparing this compound with other Nav1.7 inhibitors and standard-of-care drugs in the same preclinical models will allow for a more accurate assessment of its relative efficacy.
-
Investigation of potential biomarkers: Identifying biomarkers that correlate with Nav1.7 activity and analgesic response could help in patient stratification and predicting clinical success.
References
- 1. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antinociceptive effect of celecoxib, diclofenac and resveratrol in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 6. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
For researchers in pain therapeutics, the voltage-gated sodium channel Nav1.7 stands as a pivotal target. Its critical role in pain signaling pathways has been robustly validated by human genetics. This guide provides a comprehensive comparison of GNE-616, a potent and selective Nav1.7 inhibitor, with other widely recognized reference compounds. The objective is to equip scientists and drug development professionals with the necessary data to make informed decisions in their research endeavors.
Introduction to Nav1.7 and its Role in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2][3] Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain, highlighting Nav1.7's central role as a "gatekeeper" of pain.[3][4]
Nav1.7 channels are characterized by their rapid activation and inactivation kinetics, and their ability to amplify small, sub-threshold depolarizations at nerve endings. This positions them as crucial regulators of nociceptor excitability.[1] Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels in the nociceptor membrane open, leading to a generator potential. Nav1.7 channels then amplify this potential, triggering an action potential that propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[1][2]
This compound: A Potent and Selective Nav1.7 Inhibitor
This compound is a novel, orally bioavailable arylsulfonamide that acts as a potent and highly selective inhibitor of the Nav1.7 channel.[5] It exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This mode of inhibition is thought to contribute to its selectivity and potential for a favorable therapeutic window.
Comparative Analysis of Nav1.7 Inhibitors
To provide a clear perspective on the pharmacological profile of this compound, this section compares its in vitro potency and selectivity with other well-established Nav1.7 reference compounds. These comparators include the small molecules TC-N 1752, PF-05089771, and AM-0466, as well as the peptide toxin ProTx-II.
In Vitro Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and reference compounds against human Nav1.7 (hNav1.7) and other Nav channel subtypes. This data is critical for assessing the selectivity profile and potential for off-target effects.
Table 1: Potency of Inhibitors against hNav1.7
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Binding | Ki | 0.79[5] |
| Binding | Kd | 0.38[5] | |
| In vivo | EC50 | 740[5] | |
| TC-N 1752 | Electrophysiology | IC50 | 170[6] |
| PF-05089771 | Electrophysiology | IC50 | 11[7] |
| AM-0466 | Electrophysiology | IC50 | 20[8] |
| ProTx-II | Electrophysiology | IC50 | 0.3[9] |
Table 2: Selectivity Profile of Nav1.7 Inhibitors (IC50 or Kd in nM)
| Compound | hNav1.1 | hNav1.2 | hNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.8 |
| This compound (Kd) | >1000[5] | 11.8 | >1000[5] | >1000[5] | >1000[5] | 27.7 | - |
| TC-N 1752 (IC50) | - | - | 300[6] | 400[6] | 1100[6] | - | 2200 (rNav1.8)[6] |
| PF-05089771 (IC50) | 850 | 110 | 11000 | 10000 | 25000 | 160 | >10000 |
| AM-0466 (IC50) | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 |
| ProTx-II (IC50) | 30 | 30 | 150 | 150 | 150 | 30 | >1000 |
Note: Data for PF-05089771 and ProTx-II are compiled from various sources and may represent approximate values. The selectivity of AM-0466 is reported as >100-fold over other Nav subtypes.
Preclinical Efficacy
The in vivo efficacy of these compounds has been evaluated in various preclinical models of pain and itch.
Table 3: Preclinical Efficacy of Nav1.7 Inhibitors
| Compound | Animal Model | Effect |
| This compound | Inherited Erythromelalgia (IEM) aconitine mouse model | Reduced nociceptive events[10] |
| TC-N 1752 | Formalin-induced pain in rats | Dose-dependent analgesic effect[6] |
| PF-05089771 | Diabetic neuropathy in humans | Reduced burning pain (overall pain reduction not statistically significant)[11] |
| Postoperative and nociceptive pain | Negative results[11] | |
| AM-0466 | Histamine-induced pruritus (itch) in mice | Dose-dependent reduction in scratching[10] |
| Capsaicin-induced nociception in mice | Efficacious[10] | |
| ProTx-II | Rodent models of acute and inflammatory pain | Not efficacious[9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and a typical experimental workflow for screening Nav1.7 inhibitors.
Caption: Role of Nav1.7 in the peripheral pain signaling pathway.
Caption: A typical workflow for the discovery of Nav1.7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Nav1.7 inhibitors.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To determine the potency and mechanism of action of a test compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Test compound stock solution (e.g., in DMSO).
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate HEK293-hNav1.7 cells on glass coverslips and place a coverslip in the recording chamber perfused with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
Analyze the data to determine the IC50 value by fitting the concentration-response data to the Hill equation.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems enable high-throughput screening of compound libraries against ion channel targets.
Objective: To screen a library of compounds for inhibitory activity against hNav1.7.
Materials:
-
Automated patch-clamp system (e.g., Qube, SyncroPatch).
-
HEK293 cells stably expressing hNav1.7.
-
External and internal solutions as described for whole-cell voltage-clamp.
-
Compound plates containing the screening library.
Procedure:
-
Prepare a single-cell suspension of HEK293-hNav1.7 cells.
-
Load the cells, solutions, and compound plates onto the automated patch-clamp system.
-
The system automatically performs cell capture, sealing, whole-cell formation, and solution exchange.
-
A standardized voltage protocol is applied to all cells to elicit Nav1.7 currents.
-
Baseline currents are recorded, followed by the application of test compounds.
-
The percentage of current inhibition is calculated for each compound.
-
Hits are identified based on a predefined activity threshold (e.g., >50% inhibition at a specific concentration).
Conclusion
This compound has emerged as a highly potent and selective Nav1.7 inhibitor with a promising preclinical profile. Its nanomolar potency and significant selectivity over other Nav channel subtypes, particularly Nav1.5, suggest a reduced potential for cardiac side effects. The comparative data presented in this guide positions this compound as a valuable reference compound for researchers investigating the role of Nav1.7 in pain and for the development of novel analgesics. The detailed experimental protocols and visual aids provided herein are intended to facilitate the design and execution of further studies in this critical area of research. However, it is important to note the discordance often observed between preclinical efficacy and clinical outcomes for Nav1.7 inhibitors, highlighting the need for careful consideration of translational models and endpoints.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physoc.org [physoc.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-616 and Carbamazepine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of GNE-616, a novel and highly selective Nav1.7 inhibitor, and carbamazepine, a long-standing, non-selective sodium channel blocker. This comparison focuses on their mechanisms of action, preclinical efficacy, and pharmacokinetic profiles, supported by available experimental data.
Executive Summary
This compound and carbamazepine both exert their therapeutic effects through the modulation of voltage-gated sodium channels (Navs), yet they differ significantly in their selectivity and potency. This compound is a highly potent and selective inhibitor of the Nav1.7 subtype, a key mediator in pain signaling pathways. In contrast, carbamazepine is a non-selective sodium channel blocker with a broader spectrum of activity against various Nav subtypes, which contributes to its established efficacy in epilepsy and neuropathic pain, but also to a wider range of side effects. This guide presents a comprehensive overview of their distinct pharmacological profiles to inform future research and drug development efforts.
Mechanism of Action
This compound is a potent, subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It exhibits a high affinity for human Nav1.7 with a Ki of 0.79 nM and a Kd of 0.38 nM.[1][2] Its selectivity for Nav1.7 is substantial, with over 2500-fold selectivity against Nav1.1, Nav1.3, Nav1.4, and Nav1.5. The selectivity is more modest against Nav1.2 (31-fold) and Nav1.6 (73-fold).[1][2] The primary mechanism of this compound involves binding to the voltage-sensing domain of the Nav1.7 channel, thereby stabilizing the inactivated state and preventing channel opening and subsequent neuronal firing. This targeted action on Nav1.7, a channel predominantly expressed in peripheral sensory neurons, is anticipated to provide analgesia with a reduced risk of central nervous system or cardiovascular side effects.[3]
Carbamazepine , on the other hand, is a non-selective voltage-gated sodium channel blocker.[4][5] It binds to the inactivated state of various Nav subtypes, including Nav1.3, Nav1.4, Nav1.5, and Nav1.7, with IC50 values in the micromolar range.[5] For Nav1.7 specifically, the use-dependent IC50 has been reported as 46.72 µM.[5] By blocking these channels, carbamazepine reduces the repetitive firing of action potentials in neurons, which is the basis for its anticonvulsant and analgesic effects.[4] Its lack of selectivity, however, means it can also affect sodium channels in other tissues, potentially leading to off-target effects.
dot
Caption: Signaling pathways of this compound and Carbamazepine.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and carbamazepine. It is important to note that the data for each compound were generated in different studies and under potentially different experimental conditions, which may limit direct comparability.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Carbamazepine |
| Target | hNav1.7 | Various hNav Subtypes |
| Ki | 0.79 nM[1][2] | Not Reported |
| Kd | 0.38 nM[1][2] | Not Reported |
| IC50 (Nav1.7) | Not directly reported (potent inhibitor) | 46.72 µM (use-dependent)[5] |
| Selectivity | ||
| vs. hNav1.1 | >2500-fold[1][2] | Non-selective |
| vs. hNav1.2 | 31-fold[1][2] | IC50 >100 µM[5] |
| vs. hNav1.3 | >2500-fold[1][2] | 86.74 µM (use-dependent)[5] |
| vs. hNav1.4 | >2500-fold[1][2] | 45.76 µM (use-dependent)[5] |
| vs. hNav1.5 | >2500-fold[1][2] | 22.92 µM (use-dependent)[5] |
| vs. hNav1.6 | 73-fold[1][2] | IC50 >100 µM[5] |
Table 2: Preclinical In Vivo Efficacy
| Model | This compound | Carbamazepine |
| Inherited Erythromelalgia (IEM) Mouse Model | EC50 = 740 nM[1][2] | Data not available in this model |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Preclinical) | Carbamazepine (Human) |
| Bioavailability | Orally bioavailable[1][2] | ~75-85% (oral)[6] |
| Protein Binding | Data not available | 70-80%[7] |
| Metabolism | Metabolically stable[1][2] | Extensively metabolized by CYP3A4 to active epoxide metabolite[6][7] |
| Half-life (t1/2) | Data not available | 36 hours (single dose), 16-24 hours (repeated dosing)[7] |
| Clearance | Data not available | 25 ± 5 mL/min (single dose), 80 ± 30 mL/min (multiple doses)[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in the key experiments cited.
This compound: Nav1.7 Inhibition and In Vivo Efficacy
1. Radioligand Binding Assay (for Ki and Kd determination):
-
Principle: This assay measures the affinity of a ligand (this compound) for its receptor (Nav1.7) by quantifying the displacement of a radiolabeled ligand.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human Nav1.7 channels are prepared.
-
Incubation: A fixed concentration of a suitable radioligand for Nav1.7 is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation. Kd is determined through saturation binding experiments with a radiolabeled form of this compound.
-
2. Electrophysiology Patch-Clamp Assay (for functional inhibition):
-
Principle: This technique measures the ion flow through single ion channels in a cell membrane, allowing for the direct assessment of channel inhibition by a compound.
-
General Protocol:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 channels are used.
-
Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential and then depolarizing it to activate the channels.
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Data Acquisition and Analysis: The reduction in the amplitude of the Nav1.7 current in the presence of this compound is measured to determine its inhibitory potency (IC50).
-
3. Inherited Erythromelalgia (IEM) Mouse Model (for in vivo efficacy):
-
Principle: This is a genetic mouse model that expresses a gain-of-function mutation in the Nav1.7 channel, leading to a phenotype of thermal hyperalgesia, mimicking the human condition of IEM.
-
General Protocol:
-
Animals: Mice carrying the specific Nav1.7 mutation are used.
-
Drug Administration: this compound is administered to the mice, typically orally.
-
Behavioral Testing: The response of the mice to a thermal stimulus (e.g., a hot plate) is measured. The latency to a pain response (e.g., paw licking or jumping) is recorded.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the thermal hyperalgesia (EC50) is calculated.
-
dot
Caption: Experimental workflow for this compound evaluation.
Carbamazepine: Nav Channel Inhibition
1. Electrophysiology Patch-Clamp Assay (for functional inhibition):
-
Principle and General Protocol: The principles and general procedures are similar to those described for this compound. The key difference is that carbamazepine is tested against a panel of cell lines, each expressing a different Nav subtype, to determine its selectivity profile. A use-dependent protocol is often employed, where the channels are repetitively stimulated to assess the block of channels in the inactivated state, which is characteristic of carbamazepine's mechanism.
Discussion and Future Directions
The comparative analysis reveals a clear distinction between this compound and carbamazepine. This compound represents a targeted approach, with its high potency and selectivity for Nav1.7 offering the potential for effective analgesia with a favorable safety profile. The preclinical data in the IEM mouse model are promising and support the hypothesis that selective Nav1.7 inhibition is a viable strategy for treating certain pain states.
Carbamazepine, while an effective therapeutic for epilepsy and neuropathic pain, has a non-selective mechanism of action that can lead to a range of adverse effects. Its lower potency for Nav1.7 compared to this compound suggests that its analgesic effects may be mediated by actions on multiple Nav subtypes or other targets.
For future research, direct head-to-head comparative studies of this compound and carbamazepine in various preclinical models of neuropathic and inflammatory pain would be highly valuable. Such studies would provide a more definitive assessment of their relative efficacy and therapeutic windows. Furthermore, detailed pharmacokinetic and pharmacodynamic modeling for this compound will be essential to predict human dosage and exposure-response relationships. As this compound or other selective Nav1.7 inhibitors progress through clinical development, they hold the promise of providing a new generation of targeted pain therapeutics with improved safety and tolerability compared to older, non-selective agents like carbamazepine.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Collection - Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.library.reed.edu [catalog.library.reed.edu]
Safety Operating Guide
Proper Disposal of GNE-616: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the disposal of GNE-616, a potent and selective Nav1.7 inhibitor used in chronic pain research. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the disposal of research-grade chemicals.
Immediate Safety and Logistical Information
All laboratory personnel handling this compound should treat it as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of the compound in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
This compound: Key Data
| Property | Value | Source |
| CAS Number | 2349371-81-7 | MedChemExpress, GlpBio |
| Chemical Formula | C24H23F4N5O3S | MedChemExpress, GlpBio |
| Molecular Weight | 537.53 g/mol | MedChemExpress, GlpBio |
| Appearance | Solid | General Chemical Properties |
| Solubility | Soluble in DMSO | MedChemExpress, GlpBio |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes unused or expired this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, weigh boats, and absorbent paper).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[1]
-
Segregate waste based on its physical state (solid or liquid) and the solvent used for solutions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, non-reactive, and sealable container.[2] For solutions of this compound in dimethyl sulfoxide (DMSO), a high-density polyethylene (HDPE) or glass container is appropriate.
-
Never use food-grade containers for hazardous waste. [1]
-
Ensure containers are in good condition, free from cracks or leaks.[3]
3. Labeling of Waste Containers:
-
Properly label all waste containers immediately upon starting waste accumulation.[4]
-
The label must include:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
The approximate concentration and quantity of this compound.
-
The names of all other components in the container, including solvents (e.g., DMSO, water).[4]
-
The date when waste was first added to the container.[5]
-
The name and contact information of the principal investigator or responsible researcher.[5]
-
The appropriate hazard pictograms (e.g., "Health Hazard," "Irritant").
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[1][7]
-
The SAA should be at or near the point of waste generation.[7]
-
Keep waste containers securely closed at all times, except when adding waste.[1][7][8]
-
Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[3][4]
-
Ensure that incompatible wastes are segregated to prevent accidental mixing.[1]
5. Arranging for Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. [7] EHS is responsible for the proper management and disposal of chemical waste in compliance with federal, state, and local regulations.[7][9]
-
Do not dispose of this compound waste down the drain or in the regular trash. [5][8] This is illegal and can harm the environment.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for the safe handling and use of this compound.
Mandatory Visualizations
The following diagrams illustrate the key decision-making processes for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for chemical waste disposal in the absence of a specific SDS.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste Management and Disposal [binghamton.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of GNE-616: A Guide for Research Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This document provides essential safety and logistical information for the potent and selective Nav1.7 inhibitor, GNE-616. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
This compound is a highly potent, metabolically stable, and orally bioavailable subtype-selective Nav1.7 inhibitor intended for research use only.[1] It is not approved for use in diagnostic or therapeutic procedures.[1] Due to its potency, meticulous handling and disposal are required.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment (PPE) and handling procedures are recommended based on best practices for potent pharmaceutical compounds.
Recommended Personal Protective Equipment
A comprehensive hazard assessment of your specific laboratory conditions is essential to determine the appropriate level of PPE. The following table summarizes recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a higher risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |
| Body Protection | A lab coat or disposable gown. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the powdered form or creating solutions. A fit test is required. |
Handling Procedures
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood or other approved ventilated enclosure.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or aerosols and prevent contact with skin and eyes.
-
Centrifugation: Small volumes of this compound may become entrapped in the vial's seal during shipment. Briefly centrifuge the vial in a tabletop centrifuge to ensure all product is at the bottom before opening.[1]
-
Weighing: When weighing the powdered form, use a balance within a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage and Disposal
Proper storage and disposal are critical for safety and to prevent environmental contamination.
Storage
-
Temperature: Store this compound powder at -20°C.[1]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.
-
Solutions: The stability of solutions will depend on the solvent and storage conditions. Refer to the supplier's recommendations for solution storage.
Disposal Plan
Dispose of all this compound waste, including empty vials, contaminated PPE, and unused solutions, as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflows and Signaling Pathways
Understanding the mechanism of action and relevant signaling pathways is crucial for designing and interpreting experiments with this compound.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key component in the transmission of pain signals. It is highly expressed in sensory neurons of the dorsal root ganglia and trigeminal ganglia.[2] By blocking Nav1.7, this compound can reduce the excitability of these neurons and thereby inhibit the propagation of pain signals.
Figure 1: this compound inhibits the Nav1.7 channel, blocking pain signal transmission.
Experimental Workflow for Assessing this compound Efficacy
A typical in vitro experiment to assess the efficacy of this compound would involve patch-clamp electrophysiology on cells expressing the Nav1.7 channel.
Figure 2: A generalized workflow for in vitro evaluation of this compound using patch-clamp.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
